N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-(4-bromopyrazol-1-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2/c14-9-7-15-16(8-9)5-6-17-12(18)10-3-1-2-4-11(10)13(17)19/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIYPADYPQQLNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682002 | |
| Record name | 2-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-60-1 | |
| Record name | 2-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226808-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide is a chemical compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known physicochemical properties, a proposed synthetic route with detailed experimental protocols, and a discussion of the reactivity of its constituent moieties. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.
Physicochemical Properties
This compound, with the CAS Number 1226808-60-1, is a solid substance under standard conditions.[1][2] For optimal stability, it is recommended to be stored under refrigerated conditions.[1] Commercial preparations of this compound are available at a purity of 98%.[1]
Identification and Structure
The fundamental identifiers and structural details of the compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-[2-(4-bromopyrazol-1-yl)ethyl]isoindole-1,3-dione | [3] |
| CAS Number | 1226808-60-1 | [3] |
| Molecular Formula | C₁₃H₁₀BrN₃O₂ | [3] |
| Molecular Weight | 320.14 g/mol | [3] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=C(C=N3)Br | [3] |
| InChI | InChI=1S/C13H10BrN3O2/c14-9-7-15-16(8-9)5-6-17-12(18)10-3-1-2-4-11(10)13(17)19/h1-4,7-8H,5-6H2 | [3] |
| InChIKey | WFIYPADYPQQLNN-UHFFFAOYSA-N | [3] |
Computed Physicochemical Data
While experimental data for some properties are not publicly available, the following table presents computed values that provide valuable insights into the compound's behavior.
| Property | Computed Value | Source |
| XLogP3 | 1.5 | [3] |
| Topological Polar Surface Area | 55.2 Ų | [3] |
| Heavy Atom Count | 19 | [3] |
| Rotatable Bond Count | 3 | [3] |
Note: These values are computationally derived and may differ from experimentally determined values.
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process, starting from commercially available reagents:
-
Step 1: Synthesis of N-(2-Aminoethyl)phthalimide. This intermediate is prepared via the Gabriel synthesis, where potassium phthalimide is reacted with 2-bromoethylamine hydrobromide.
-
Step 2: Synthesis of this compound. The final compound is synthesized by the N-alkylation of 4-bromopyrazole with the previously prepared N-(2-bromoethyl)phthalimide.
Detailed Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of the target compound.
Step 1: Synthesis of N-(2-Bromoethyl)phthalimide
This procedure is adapted from established methods for the synthesis of similar compounds.[4]
-
Reagents and Materials:
-
Phthalimide
-
Potassium Carbonate (K₂CO₃)
-
1,2-Dibromoethane
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Petroleum ether
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, suspend 2-(2-bromoethyl)phthalimide, 2-(piperazin-1-yl)ethanol, and K₂CO₃ in acetonitrile.[4]
-
Stir the suspension at room temperature for 30 minutes.[4]
-
Heat the mixture to reflux and maintain for 10 hours.[4]
-
After cooling to room temperature, filter the mixture and wash the solid residue with acetonitrile.[4]
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.[4]
-
Recrystallize the resulting crude product from a mixture of ethyl acetate and petroleum ether to yield the purified N-(2-bromoethyl)phthalimide as a white powder.[4]
-
Step 2: Synthesis of this compound
-
Reagents and Materials:
-
N-(2-Bromoethyl)phthalimide (from Step 1)
-
4-Bromopyrazole
-
Potassium Carbonate (K₂CO₃) or another suitable base (e.g., Sodium Hydride)
-
Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle or oil bath
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
To a solution of 4-bromopyrazole in DMF, add a suitable base such as potassium carbonate.
-
Add N-(2-bromoethyl)phthalimide to the reaction mixture.
-
Heat the mixture to a temperature between 60-80 °C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with deionized water and then with a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the final product, this compound.
-
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the phthalimide and the C-Br bond.
-
Melting Point Analysis: The melting point of the purified compound should be determined as an indicator of purity.
Reactivity and Biological Activity
Reactivity of the 4-Bromopyrazole Moiety
The 4-bromopyrazole moiety is a key component of the target molecule and its reactivity is of interest for potential further chemical modifications. 4-Bromopyrazole is a versatile building block in organic synthesis. The bromine atom at the 4-position can participate in various cross-coupling reactions, such as the Suzuki reaction, allowing for the introduction of a wide range of substituents at this position.[5] It is also known to react with titanium tetrachloride to form binary adducts.[5][6] The pyrazole ring itself is a stable aromatic heterocycle.
Biological Activity
There is currently no publicly available information on the biological activity or any associated signaling pathways for this compound. While various other phthalimide derivatives have been investigated for a wide range of biological activities, including as inhibitors of acetylcholinesterase, these findings cannot be directly extrapolated to the title compound.[7][8] Further research is required to determine the biological profile of this compound.
Conclusion
This technical guide provides a summary of the currently available physicochemical information for this compound. While some experimental data is lacking, a plausible synthetic route and characterization workflow have been proposed to facilitate future research on this compound. The reactivity of the 4-bromopyrazole moiety suggests that this compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential applications in various fields of chemical and biological research. Further experimental studies are warranted to fully elucidate its properties and potential applications.
References
- 1. This compound | 1226808-60-1 [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | C13H10BrN3O2 | CID 53216871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-{2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 6. 4-溴吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. CAS SciFinder - Chemical Compound Database | CAS [cas.org]
- 8. N-(4-Bromopentyl)phthalimide | C13H14BrNO2 | CID 240534 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide (CAS No. 1226808-60-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide is a chemical compound containing a 4-bromopyrazole moiety linked to a phthalimide group via an ethyl chain.[1] This molecule belongs to the broader class of N-substituted phthalimides and pyrazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. Phthalimides are known to be versatile scaffolds in the development of therapeutic agents, while pyrazole rings are core structures in many pharmacologically active compounds. This guide provides a comprehensive overview of the available technical data for this compound, including its chemical properties, a plausible synthetic approach based on established chemical principles, and an exploration of its potential, yet currently undocumented, biological significance.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below. This data has been compiled from publicly available chemical databases.
| Property | Value | Source |
| CAS Number | 1226808-60-1 | [1] |
| Molecular Formula | C₁₃H₁₀BrN₃O₂ | [1] |
| Molecular Weight | 320.14 g/mol | [1] |
| IUPAC Name | 2-[2-(4-bromopyrazol-1-yl)ethyl]isoindole-1,3-dione | [1] |
| Synonyms | This compound, 2-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)isoindoline-1,3-dione | [1] |
| Purity | 98% (as commercially available) | |
| Storage Temperature | Refrigerated |
Synthesis
A plausible two-step synthesis is outlined below:
Step 1: Synthesis of Potassium Phthalimide
Phthalimide is treated with an alcoholic solution of potassium hydroxide to form potassium phthalimide. This salt is a key nucleophile in the subsequent step.
Step 2: N-Alkylation of Potassium Phthalimide
Potassium phthalimide is reacted with a suitable bromo-functionalized pyrazole derivative, likely 1-(2-bromoethyl)-4-bromo-1H-pyrazole, in a polar aprotic solvent such as dimethylformamide (DMF). The phthalimide anion displaces the bromide on the ethyl chain to form the desired product, this compound.
A general procedure for a similar reaction, the synthesis of β-bromoethylphthalimide, involves heating potassium phthalimide with an excess of ethylene dibromide.[2] This suggests that a similar approach could be adapted for the synthesis of the target molecule.
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Proposed synthetic pathway for this compound.
Potential Biological and Pharmacological Significance (Hypothetical)
Currently, there is no specific biological or pharmacological data available in the public domain for this compound. However, based on the structural motifs present in the molecule, we can infer potential areas of interest for future research.
-
Phthalimide Moiety: Phthalimide derivatives have a well-documented history in drug discovery, with analogs exhibiting a wide range of activities, including anti-inflammatory, immunomodulatory, and anti-cancer properties.
-
Pyrazole Moiety: The pyrazole ring is a common scaffold in many approved drugs and investigational compounds, known for its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.
-
4-Bromopyrazole Moiety: The presence of a bromine atom on the pyrazole ring can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its binding affinity to biological targets or altering its metabolic stability.
Given these characteristics, this compound could be investigated for a variety of therapeutic applications. A logical workflow for the initial biological evaluation of this compound is proposed below.
Caption: A potential workflow for the biological evaluation of the target compound.
Conclusion
This compound is a readily characterizable chemical entity with a clear, albeit currently undocumented, synthetic pathway. While its specific biological functions remain to be elucidated, its structural components suggest a high potential for pharmacological activity. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules. Further investigation into its synthesis and a broad screening for biological activity are warranted to uncover its potential applications in medicine.
References
An In-depth Technical Guide to the Molecular Structure of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide. While specific experimental crystallographic data for this compound is not publicly available, this document compiles essential information from public chemical databases and analogous structures reported in the scientific literature. This guide offers a detailed, plausible experimental protocol for its synthesis and predicted spectroscopic data to aid researchers in its identification and use. The potential for biological activity is also discussed based on studies of structurally related pyrazole-phthalimide derivatives.
Introduction
This compound is a heterocyclic compound incorporating both a phthalimide and a 4-bromopyrazole moiety linked by an ethyl chain. Phthalimides are a well-known class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Similarly, pyrazole derivatives are prevalent in medicinal chemistry, exhibiting antimicrobial, anti-inflammatory, and kinase inhibitory activities. The combination of these two pharmacophores in a single molecule makes this compound a compound of interest for further investigation in drug discovery and development. This guide aims to provide a detailed technical resource for researchers working with this molecule.
Molecular Structure and Properties
The fundamental properties of this compound are summarized from the PubChem database.[1]
| Property | Value |
| Molecular Formula | C₁₃H₁₀BrN₃O₂ |
| Molecular Weight | 320.14 g/mol |
| IUPAC Name | 2-[2-(4-bromopyrazol-1-yl)ethyl]isoindole-1,3-dione |
| CAS Number | 1226808-60-1 |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=C(C=N3)Br |
| InChI | InChI=1S/C13H10BrN3O2/c14-9-7-15-16(8-9)5-6-17-12(18)10-3-1-2-4-11(10)13(17)19/h1-4,7-8H,5-6H2 |
digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
// Atom Definitions
N1 [label="N", pos="0,0!"];
C1 [label="C", pos="-1.2,-0.5!"];
C2 [label="C", pos="-1.2,-1.9!"];
C3 [label="C", pos="0,-2.4!"];
C4 [label="C", pos="1.2,-1.9!"];
C5 [label="C", pos="1.2,-0.5!"];
C6 [label="C", pos="-2.4,0!"];
C7 [label="C", pos="-2.4,-2.4!"];
C8 [label="C", pos="2.4,-2.4!"];
C9 [label="C", pos="2.4,0!"];
O1 [label="O", pos="-3.4,0.5!"];
O2 [label="O", pos="3.4,0.5!"];
N2 [label="N", pos="0,1.4!"];
C10 [label="C", pos="-0.8,2.4!"];
C11 [label="C", pos="0,3.6!"];
N3 [label="N", pos="1.2,3.2!"];
N4 [label="N", pos="1.5,1.9!"];
C12 [label="C", pos="0.8,4.5!"];
C13 [label="C", pos="-0.2,5.2!"];
Br1 [label="Br", pos="-0.5,6.8!"];
// Phthalimide Ring Bonds
N1 -- C1;
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- N1;
C1 -- C6;
C2 -- C7;
C4 -- C8;
C5 -- C9;
C6 -- C7;
C8 -- C9;
C6 -- O1 [len=1.5];
C9 -- O2 [len=1.5];
// Ethyl Linker Bonds
N1 -- N2 [len=2];
N2 -- C10;
C10 -- C11;
// Pyrazole Ring Bonds
C11 -- N3;
N3 -- N4;
N4 -- C12;
C12 -- C13;
C13 -- N3;
C13 -- Br1;
// Aromatic markings could be added with more complex node shapes or labels if needed
}
### **3. Synthesis**
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in a single publication. However, based on general synthetic methods for related N-substituted phthalimides and pyrazole derivatives, a plausible two-step synthesis is proposed.
#### **3.1. Proposed Synthetic Pathway**
The synthesis can be logically approached in two main stages:
1. **Step 1: Synthesis of N-(2-bromoethyl)phthalimide.** This is a standard procedure involving the reaction of phthalic anhydride with 2-aminoethanol, followed by bromination.
2. **Step 2: N-alkylation of 4-bromopyrazole.** The resulting N-(2-bromoethyl)phthalimide is then used to alkylate 4-bromopyrazole.
```dot
digraph "Synthesis_Workflow" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes
Start [label="Starting Materials:\nPhthalic Anhydride\n2-Aminoethanol\n4-Bromopyrazole"];
Step1 [label="Step 1: Synthesis of\nN-(2-hydroxyethyl)phthalimide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Step2 [label="Step 2: Bromination to form\nN-(2-bromoethyl)phthalimide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Step3 [label="Step 3: N-Alkylation of\n4-Bromopyrazole", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Product [label="Final Product:\nthis compound", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
Purification [label="Purification\n(e.g., Column Chromatography)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
Start -> Step1;
Step1 -> Step2;
Step2 -> Step3;
Step3 -> Purification;
Purification -> Product;
}
Figure 2: Proposed Synthetic Workflow.
Detailed Experimental Protocols
This procedure is adapted from established methods for the synthesis of N-haloalkylphthalimides.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1 equivalent) and 2-aminoethanol (1 equivalent).
-
Heating: Heat the mixture gently. An exothermic reaction will occur, and the mixture will become a clear liquid. Continue heating for 30 minutes to ensure the formation of N-(2-hydroxyethyl)phthalimide.
-
Bromination: Cool the reaction mixture to room temperature. Slowly add phosphorus tribromide (0.5 equivalents) or another suitable brominating agent (e.g., HBr in acetic acid) while stirring.
-
Reflux: Heat the mixture to reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water. The solid product, N-(2-bromoethyl)phthalimide, will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure intermediate.
This N-alkylation protocol is based on general procedures for the alkylation of pyrazoles.
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromopyrazole (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents) to the solution and stir for 30 minutes at room temperature to form the pyrazolide anion.
-
Alkylation: Add a solution of N-(2-bromoethyl)phthalimide (1 equivalent) in the same solvent to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. A solid precipitate of the crude product should form.
-
Purification: Collect the solid by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.
Molecular Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are based on data from related phthalimide and pyrazole derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~7.8-7.9 m 2H Protons of the phthalimide aromatic ring ~7.7-7.8 m 2H Protons of the phthalimide aromatic ring ~7.6 s 1H H-5 of the pyrazole ring ~7.5 s 1H H-3 of the pyrazole ring ~4.4 t 2H -CH₂-N(pyrazole) ~4.0 t 2H -CH₂-N(phthalimide)
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm) Assignment ~168 Carbonyl carbons of the phthalimide ~134 Quaternary carbons of the phthalimide ring ~132 Aromatic CH carbons of the phthalimide ring ~130 C-3 of the pyrazole ring ~128 C-5 of the pyrazole ring ~123 Aromatic CH carbons of the phthalimide ring ~92 C-4 (C-Br) of the pyrazole ring ~48 -CH₂-N(pyrazole) ~38 -CH₂-N(phthalimide)
Infrared (IR) Spectroscopy
The expected characteristic IR absorption bands are listed below.
Table 3: Predicted FT-IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment ~3100-3000 Medium C-H stretching (aromatic) ~2980-2850 Medium C-H stretching (aliphatic) ~1770 and ~1710 Strong C=O stretching (symmetric and asymmetric) ~1600 Medium C=C stretching (aromatic) ~1400 Strong C-N stretching ~1100 Medium C-Br stretching
Mass Spectrometry
The expected mass spectrometric data is as follows:
Table 4: Predicted Mass Spectrometry Data
Ionization Mode Expected m/z Assignment ESI+ 320.0, 322.0 (in a ~1:1 ratio) [M+H]⁺ isotopic pattern due to Bromine ESI+ 342.0, 344.0 (in a ~1:1 ratio) [M+Na]⁺ isotopic pattern due to Bromine
Crystallographic Data
As of the date of this publication, no experimental single-crystal X-ray diffraction data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) or reported in peer-reviewed literature. Therefore, precise bond lengths, bond angles, and crystal packing information are not available. Researchers who successfully crystallize this compound are encouraged to deposit their findings in a public repository to advance the scientific understanding of this molecule.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been extensively reported, the activities of related pyrazole-phthalimide derivatives suggest potential therapeutic applications. Studies on analogous compounds have shown activities such as:
-
Antimicrobial Activity: Several pyrazole-phthalimide hybrids have been reported to exhibit antibacterial and antifungal properties.
-
Anticancer Activity: The phthalimide moiety is a key component of several anticancer agents, and pyrazole derivatives have also shown promise in this area. It is plausible that this compound could be investigated for its cytotoxic effects on various cancer cell lines.
-
Enzyme Inhibition: Pyrazole-containing compounds are known to be effective inhibitors of various enzymes, including kinases and cyclooxygenases. The potential of this compound as an enzyme inhibitor warrants investigation.
Given the lack of specific biological data, a signaling pathway diagram would be speculative. However, a logical diagram illustrating the potential for this molecule to be used in the development of bioactive compounds is presented below.
Figure 3: Logical Relationship of Structural Moieties to Potential Bioactivity.
Conclusion
This compound is a molecule of significant interest due to the established biological activities of its constituent phthalimide and pyrazole scaffolds. This technical guide provides a consolidated resource for researchers, including its fundamental properties, a detailed proposed synthetic route, and predicted spectroscopic data for its characterization. Although experimental crystallographic and biological data are currently lacking, the information presented herein, derived from analogous compounds, offers a solid foundation for future research and development efforts involving this promising compound. Further experimental validation of the data presented in this guide is highly encouraged.
References
Technical Guide: Physicochemical Properties of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide is a synthetic organic compound featuring a phthalimide group connected to a brominated pyrazole moiety via an ethyl linker.[1] As with many novel chemical entities, a thorough understanding of its physicochemical properties, particularly solubility, is crucial for its potential application in medicinal chemistry and drug development. Solubility directly impacts bioavailability, formulation, and the design of subsequent in vitro and in vivo experiments. This guide provides a summary of available data, general experimental protocols for solubility determination, and a proposed synthetic route.
Physicochemical Data
Table 1: General Physicochemical Properties of this compound [1]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀BrN₃O₂ | PubChem |
| Molecular Weight | 320.14 g/mol | PubChem |
| XLogP3-AA (Predicted) | 1.5 | PubChem |
| IUPAC Name | 2-[2-(4-bromopyrazol-1-yl)ethyl]isoindole-1,3-dione | PubChem |
| CAS Number | 1226808-60-1 | PubChem |
Based on its structure, which contains both polar (imide, pyrazole) and non-polar (aromatic rings, bromo-substituent) functionalities, its solubility is expected to vary significantly across different solvents. The acidic nature of the imide moiety can contribute to its solubility in polar solvents through hydrogen bonding interactions.[2]
Solubility of Structurally Related Compounds
To estimate the solubility behavior of the target compound, it is useful to examine data for the parent phthalimide structure.
Table 2: Solubility of Phthalimide in Various Organic Solvents at Different Temperatures [3][4][5]
| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |
| Acetone | 283.15 | 135.2 |
| 298.15 | 205.1 | |
| 313.15 | 302.4 | |
| Ethyl Acetate | 283.15 | 78.3 |
| 298.15 | 115.2 | |
| 313.15 | 165.7 | |
| Methanol | 283.15 | 29.1 |
| 298.15 | 45.2 | |
| 313.15 | 67.8 | |
| Ethanol | 283.15 | 18.2 |
| 298.15 | 29.3 | |
| 313.15 | 45.9 | |
| Acetonitrile | 283.15 | 35.8 |
| 298.15 | 54.1 | |
| 313.15 | 78.9 | |
| Toluene | 283.15 | 4.3 |
| 298.15 | 7.6 | |
| 313.15 | 12.9 |
Generally, phthalimide exhibits higher solubility in more polar aprotic solvents like acetone and ethyl acetate and lower solubility in less polar solvents like toluene.[3][4][5] The presence of the N-ethyl-4-bromopyrazole substituent in the target compound will likely alter this solubility profile.
Experimental Protocols for Solubility Determination
For a precise understanding of the solubility of this compound, experimental determination is necessary. A general protocol for determining the solubility of a solid organic compound is outlined below.
Isothermal Saturation Method
This is a common and reliable method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)
-
Small test tubes or vials with secure caps
-
Constant temperature water bath or incubator
-
Vortex mixer or magnetic stirrer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a series of test tubes, each containing a known volume (e.g., 1 mL) of a different solvent.[6][7]
-
Equilibration: Seal the test tubes and place them in a constant temperature bath. Agitate the samples using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle. For finer suspensions, centrifugation can be used to separate the solid and liquid phases.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent in a volumetric flask.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the original solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Repeat: Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
Proposed Synthesis Workflow
While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of N-substituted phthalimides. A common approach is the Gabriel synthesis, which involves the reaction of potassium phthalimide with a suitable alkyl halide.
Experimental Workflow for Synthesis
The following diagram illustrates a logical workflow for the synthesis and purification of the target compound based on the proposed synthetic route.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and professionals in drug development. While specific solubility data is currently lacking, the information on related compounds and the detailed experimental protocols presented here offer a clear path forward for determining these critical parameters. The proposed synthetic workflow provides a practical starting point for the laboratory preparation of this compound. Accurate solubility data, once determined, will be invaluable for the continued investigation and potential development of this molecule.
References
- 1. This compound | C13H10BrN3O2 | CID 53216871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 3. daneshyari.com [daneshyari.com]
- 4. physchemres.org [physchemres.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.ws [chem.ws]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Technical Guide to the Spectroscopic and Synthetic Profile of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of the compound N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide. While specific experimental data for this exact molecule is not extensively published, this document compiles predicted spectroscopic data based on analogous structures and outlines a detailed, plausible experimental protocol for its synthesis. This information is intended to support researchers in the fields of medicinal chemistry, materials science, and drug development.
Compound Identity
-
IUPAC Name: 2-[2-(4-bromopyrazol-1-yl)ethyl]isoindole-1,3-dione[1]
-
Molecular Formula: C₁₃H₁₀BrN₃O₂[1]
-
Molecular Weight: 320.14 g/mol [1]
-
CAS Number: 1226808-60-1[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of N-substituted phthalimides and pyrazole derivatives.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85-7.95 | m | 2H | Phthalimide aromatic protons |
| ~7.70-7.80 | m | 2H | Phthalimide aromatic protons |
| ~7.50 | s | 1H | Pyrazole H-5 |
| ~7.45 | s | 1H | Pyrazole H-3 |
| ~4.40 | t | 2H | N-CH₂ (ethyl) |
| ~4.10 | t | 2H | N-CH₂ (ethyl) |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C=O (Phthalimide) |
| ~134.0 | Aromatic C (Phthalimide) |
| ~132.0 | Aromatic C (Phthalimide) |
| ~123.5 | Aromatic CH (Phthalimide) |
| ~140.0 | Pyrazole C-5 |
| ~130.0 | Pyrazole C-3 |
| ~95.0 | Pyrazole C-4 (C-Br) |
| ~50.0 | N-CH₂ (ethyl) |
| ~38.0 | N-CH₂ (ethyl) |
Table 3: Predicted IR Spectral Data (KBr)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | m | Aromatic C-H stretch |
| ~2950-2850 | w | Aliphatic C-H stretch |
| ~1770 | s | Asymmetric C=O stretch (Phthalimide) |
| ~1710 | s | Symmetric C=O stretch (Phthalimide) |
| ~1600, ~1470 | m | C=C aromatic ring stretch |
| ~1400 | s | C-N stretch |
| ~1050 | m | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Interpretation |
| 320.0, 322.0 | [M+H]⁺ isotopic pattern for Br |
| 319.0, 321.0 | [M]⁺• isotopic pattern for Br |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the synthesis of N-(2-bromoethyl)phthalimide followed by its reaction with 4-bromopyrazole.
3.1. Synthesis of N-(2-Bromoethyl)phthalimide
This procedure is adapted from established methods for the synthesis of N-haloalkylphthalimides.[2][3]
-
Materials: Phthalimide, potassium hydroxide, absolute ethanol, ethylene dibromide.
-
Step 1: Preparation of Potassium Phthalimide.
-
In a round-bottomed flask, dissolve phthalimide in hot absolute ethanol.
-
Separately, prepare a solution of potassium hydroxide in absolute ethanol.
-
Add the hot phthalimide solution to the potassium hydroxide solution. A precipitate of potassium phthalimide will form.
-
Cool the mixture and filter the precipitate. Wash the solid with acetone and dry.
-
-
Step 2: Synthesis of N-(2-Bromoethyl)phthalimide.
-
In a round-bottomed flask equipped with a reflux condenser, combine potassium phthalimide and an excess of ethylene dibromide.
-
Heat the mixture under reflux for several hours.
-
After cooling, remove the excess ethylene dibromide by distillation under reduced pressure.
-
Extract the crude product with a suitable solvent (e.g., hot ethanol) to separate it from potassium bromide.
-
Purify the product by recrystallization.
-
3.2. Synthesis of this compound
This step involves the N-alkylation of 4-bromopyrazole with the previously synthesized N-(2-bromoethyl)phthalimide.
-
Materials: 4-Bromopyrazole, N-(2-bromoethyl)phthalimide, a suitable base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile).
-
Procedure:
-
To a solution of 4-bromopyrazole in the chosen solvent, add the base and stir for a short period at room temperature.
-
Add a solution of N-(2-bromoethyl)phthalimide in the same solvent to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the final product by column chromatography or recrystallization.
-
Visualizations
Experimental Workflow
The following diagram illustrates the synthetic pathway and subsequent analytical characterization for this compound.
Caption: Synthetic and analytical workflow for this compound.
References
"introduction to phthalimide synthesis methods"
An In-depth Technical Guide to Phthalimide Synthesis
Introduction
Phthalimide, with the chemical formula C₆H₄(CO)₂NH, is a crucial organic compound featuring an imide functional group attached to a phthalic acid derivative.[1][2] It serves as a vital precursor in the synthesis of a wide array of organic compounds, from primary amines via the celebrated Gabriel synthesis to agrochemicals, dyes, polymers, and a variety of pharmaceuticals.[3] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anti-HIV properties.[1][3] This guide provides a detailed overview of the core methods for synthesizing the phthalimide structure, complete with experimental protocols, quantitative data, and process-flow diagrams for researchers and professionals in drug development and chemical synthesis.
Synthesis from Phthalic Anhydride and Ammonia
This is a classical and direct method for preparing phthalimide. The reaction proceeds by heating phthalic anhydride with a source of ammonia, such as aqueous ammonia or ammonium carbonate.[2][4] The nucleophilic ammonia attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form a phthalamic acid intermediate. Subsequent heating induces intramolecular cyclization via dehydration to yield the stable five-membered phthalimide ring.[5]
Logical Workflow: Phthalic Anhydride and Ammonia Method
Caption: Workflow for Phthalimide Synthesis via Ammonia.
Quantitative Data
| Reactant 1 | Reactant 2 | Conditions | Reaction Time | Yield | Reference |
| Phthalic Anhydride | Aqueous Ammonia (28%) | Heated to fusion (~300°C) | Not specified | 95–97% | [6] |
| Phthalic Anhydride | Ammonium Carbonate | Fused by heating | Not specified | High | [2][4] |
Experimental Protocol
Source: Organic Syntheses Procedure[6]
-
Place a mixture of 500 g (3.4 moles) of phthalic anhydride and 400 g (444 cc, 6.6 moles) of 28% aqueous ammonia into a 5-liter round-bottomed flask.
-
Fit the flask with an air condenser (minimum 10 mm diameter).
-
Heat the flask slowly with a free flame, occasionally shaking, until the mixture reaches a state of quiet fusion at approximately 300°C. During heating, any sublimed material in the condenser should be pushed down with a glass rod.
-
Pour the hot reaction mixture into a crock and cover it to prevent loss by sublimation while it cools.
-
The resulting solid product is practically pure phthalimide.
-
(Optional Purification) The cooled product can be treated with hot water to soften the cake, broken up, transferred to a flask, and boiled with water for a few minutes before filtration.
Synthesis from Phthalic Anhydride and Urea
This method is widely used due to its efficiency and the use of inexpensive, stable reagents. Phthalic anhydride is heated with urea. The reaction mechanism involves the nucleophilic attack of the urea nitrogen on a carbonyl group of the anhydride. This is followed by a series of steps including ring-opening and subsequent intramolecular ring-closing, which forms phthalimide and releases carbamic acid. The carbamic acid decomposes to ammonia and carbon dioxide.
Logical Workflow: Phthalic Anhydride and Urea Method
Caption: Workflow for Phthalimide Synthesis via Urea.
Quantitative Data
| Reactant 1 | Reactant 2 | Molar Ratio (PA:Urea) | Conditions | Yield | Reference |
| Phthalic Anhydride | Urea | 2:1 | Heated in oil bath (140°C) until solidification | ~68% (recrystallized) | [7] |
| Phthalic Anhydride | Urea | 1:0.5 to 1:0.8 | Heated to 120-135°C | >98% purity | [8] |
Experimental Protocol
Source: PierpaLab
-
Mix and grind 5 g (33.8 mmol) of phthalic anhydride and 1 g (16.7 mmol) of urea using a mortar and pestle.
-
Transfer the powder mixture to a 100 mL reaction flask.
-
Heat the flask using an oil bath or heat gun. The solid mass will begin to melt.
-
Continue heating until the mass suddenly solidifies and puffs up, indicating the completion of the reaction.
-
Allow the reaction flask to cool to room temperature.
-
Add 12.5 mL of water to the flask to break up the solid mass and dissolve any unreacted urea.
-
Recover the solid product by vacuum filtration.
-
Recrystallize the crude product from approximately 100 mL of hot ethanol to obtain pure phthalimide crystals.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a green and efficient alternative to conventional heating for phthalimide synthesis.[9] This method significantly reduces reaction times, often to mere minutes, and frequently proceeds under solvent-free conditions, minimizing waste.[9] The reaction between phthalic anhydride and urea is accelerated by the addition of a catalytic amount of a high-dielectric solvent like dimethylformamide (DMF).
Logical Workflow: Microwave-Assisted Synthesis
Caption: Workflow for Microwave-Assisted Synthesis.
Quantitative Data
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Reaction Time | Yield | Reference |
| Phthalic Anhydride | Urea | DMF (5 drops) | 700 W Microwave | Seconds | Quantitative | |
| Phthalic Anhydride | Urea | None (solvent-free) | 450 W Microwave | 180 seconds | 83.5% | [9] |
| Phthalic Anhydride | Aniline | DMF (1-2 ml) | 800 W Microwave | 4-5 minutes | High |
Experimental Protocol
Source: Cai, Y.-H. (2012)[9]
-
Mix urea and phthalic anhydride in a suitable vessel.
-
Place the mixture into a microwave irradiation instrument.
-
Irradiate the mixture for 180 seconds at a power of 450 W.
-
After irradiation, allow the mixture to cool to room temperature to obtain the crude product.
-
Filter the crude product and wash it with water at room temperature.
-
Subsequently, wash the product with a sodium carbonate solution to remove by-products (e.g., unreacted phthalic anhydride).
-
Dry the resulting pure product in a vacuum oven at 45°C.
The Gabriel Synthesis of N-Alkylphthalimides
The Gabriel synthesis is a cornerstone method for preparing primary amines, and its first step involves the N-alkylation of phthalimide.[10][11] Phthalimide's N-H proton is acidic (pKa ≈ 8.3) due to the two flanking electron-withdrawing carbonyl groups and can be readily deprotonated by a base like potassium hydroxide (KOH) or potassium carbonate to form the potassium salt, potassium phthalimide.[2][10] This phthalimide anion is a potent nucleophile that reacts with primary alkyl halides via an Sₙ2 reaction to form N-alkylphthalimides, effectively preventing the over-alkylation common in direct amination of alkyl halides.[10][12]
Logical Workflow: Gabriel Synthesis (N-Alkylation Step)
Caption: Workflow of the Gabriel Synthesis and Ing-Manske Procedure.
Quantitative Data
| Substrate | Reagent 1 | Reagent 2 | Solvent | Key Feature | Reference |
| Phthalimide | Potassium Hydroxide (KOH) | Primary Alkyl Halide | Ethanol / DMF | Forms potassium phthalimide in situ | [4][13] |
| Potassium Phthalimide | Primary Alkyl Halide | - | DMF (preferred) | Sₙ2 alkylation | [14][15] |
| N-Alkylphthalimide | Hydrazine Hydrate (N₂H₄·H₂O) | - | Refluxing Ethanol | Mild cleavage to primary amine | [11][14][15] |
| N-Alkylphthalimide | Strong Acid (e.g., H₂SO₄) | - | Water | Acid hydrolysis (harsher conditions) | [14] |
Experimental Protocol (General Procedure)
1. Preparation of Potassium Phthalimide:
-
A heated solution of phthalimide in ethanol is added to a solution of potassium hydroxide in ethanol.[1] The desired potassium phthalimide salt precipitates and can be collected.[1]
2. N-Alkylation:
-
The sodium or potassium salt of phthalimide is reacted with a primary alkyl halide in a suitable solvent like DMF to give the corresponding N-alkylphthalimide.[11][14]
3. Cleavage via Ing-Manske Procedure:
-
The N-alkylphthalimide is refluxed with hydrazine hydrate in ethanol.[14][15] This reaction cleaves the N-alkyl group, yielding the desired primary amine and a phthalhydrazide precipitate, which can be removed by filtration.[11]
References
- 1. Phthalimide- Preparation, Chemical Reactions & Uses [turito.com]
- 2. Phthalimide - Wikipedia [en.wikipedia.org]
- 3. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 4. byjus.com [byjus.com]
- 5. quora.com [quora.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. CN111548300A - Synthesis process of phthalimide - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. byjus.com [byjus.com]
- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 15. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
Methodological & Application
Application Notes and Protocols for N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide is a synthetic organic compound that incorporates two key pharmacophores: a brominated pyrazole ring and a phthalimide moiety. The pyrazole nucleus is a common feature in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties. Similarly, the phthalimide scaffold is present in various therapeutic agents and is known for its diverse pharmacological effects, such as anti-inflammatory, immunomodulatory, and antimicrobial activities. The combination of these two moieties in this compound suggests its potential as a versatile building block and a candidate for screening in various drug discovery programs.
These application notes provide a framework for the potential utility of this compound in medicinal chemistry, including detailed, representative protocols for its synthesis and subsequent biological evaluation. While specific biological activity data for this particular compound is not extensively available in public literature, the provided protocols are based on established methodologies for analogous compounds containing pyrazole and phthalimide scaffolds.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | 2-[2-(4-bromopyrazol-1-yl)ethyl]isoindole-1,3-dione | [1] |
| Molecular Formula | C₁₃H₁₀BrN₃O₂ | [1] |
| Molecular Weight | 320.14 g/mol | [1] |
| CAS Number | 1226808-60-1 | [1] |
| Appearance | White to cream crystalline powder (predicted) | [2] |
| Purity | Typically ≥98% from commercial suppliers | [3] |
| Storage | Recommended to be stored refrigerated. | [3] |
Synthesis Protocol
The synthesis of this compound can be achieved through a straightforward N-alkylation of 4-bromopyrazole with N-(2-bromoethyl)phthalimide. This method is a common and effective way to form the N-C bond on the pyrazole ring.
Diagram of Synthetic Workflow
References
Application Notes and Protocols for the N-alkylation of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of pyrazoles, based on general literature procedures.[1][2][3] This data can be used as a starting point for optimizing the reaction for N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | NaH | DMF | 0 to 25 | 4 - 12 | 85 - 95 |
| Ethyl Bromide | K₂CO₃ | Acetonitrile | 80 | 12 - 24 | 70 - 85 |
| Benzyl Bromide | KOH | DMSO | 25 | 6 - 18 | 80 - 90 |
| Allyl Bromide | Cs₂CO₃ | DMF | 25 | 2 - 6 | 90 - 98 |
Experimental Protocols
Protocol: N-Alkylation of this compound using Sodium Hydride and an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of the pyrazole ring in this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF (approximately 10 mL per 1 mmol of substrate).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.
Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Signaling pathway for the N-alkylation of the pyrazole ring.
References
Application Notes and Protocols: N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide as a key intermediate in the synthesis of bioactive molecules. Due to the limited publicly available data on the direct use of this specific phthalimide, this document focuses on the application of its deprotected form, 2-(4-bromopyrazol-1-yl)ethanamine, a versatile building block for constructing a variety of biologically active compounds. The phthalimide group serves as a stable and efficient protecting group for the primary amine, allowing for clean and high-yielding synthetic transformations.
Introduction: The Role of the 4-Bromopyrazole Moiety
The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The presence of a bromine atom at the 4-position of the pyrazole ring offers a strategic handle for further chemical modifications, such as cross-coupling reactions, to introduce additional structural diversity and modulate the biological activity of the final compounds. The ethylamine linker provides a flexible connection point for the attachment of various pharmacophoric groups.
Synthetic Utility of this compound
N-(2-(4-Bromopyrazol-1-yl)phthalimide is primarily employed as a stable, crystalline solid that facilitates the introduction of the 2-(4-bromopyrazol-1-yl)ethylamino moiety into a target molecule. The phthalimide group effectively protects the primary amine from unwanted side reactions during preceding synthetic steps. The true synthetic value is realized upon the deprotection of the phthalimide to yield 2-(4-bromopyrazol-1-yl)ethanamine, which can then be elaborated into a diverse range of bioactive derivatives.
A generalized workflow for the utilization of this compound is depicted below:
Caption: General synthetic workflow utilizing this compound.
Application in the Synthesis of Bioactive Amides
The free amine, 2-(4-bromopyrazol-1-yl)ethanamine, is a versatile nucleophile for the synthesis of a wide array of amide derivatives. Amides are a cornerstone of medicinal chemistry, forming stable linkages and participating in crucial hydrogen bonding interactions with biological targets.
Synthesis of Pyrazole Carboxamide Derivatives as Potential Insecticides and Fungicides
Recent studies have highlighted the potential of pyrazole carboxamides as potent agrochemicals. The N-1-(6-aryloxypyridin-3-yl) ethylamine skeleton, when combined with a pyrazole carboxamide, has shown promising insecticidal and fungicidal activities. While not directly using the 4-bromo substituted pyrazole, the synthetic strategy is highly relevant.
Table 1: Representative Bioactivity of Pyrazole Carboxamide Analogs
| Compound ID | Target Pest/Fungus | Activity Type | IC50 / LC50 (µg/mL) |
| 4a-14 | Plutella xylostella | Insecticidal | 0.0031 |
| 4a-14 | Frankliniella occidentalis | Insecticidal | 0.0097 |
| 4a-14 | Aphis craccivora | Insecticidal | 0.019 |
| 4b-11 | Botrytis cinerea | Fungicidal | 0.49 |
Data is illustrative and based on analogous structures from published research.
Experimental Protocol: Synthesis of a Representative N-(2-(4-Bromopyrazol-1-yl)ethyl)benzamide
This protocol outlines a general procedure for the synthesis of an amide derivative from 2-(4-bromopyrazol-1-yl)ethanamine.
Step 1: Synthesis of this compound
-
To a solution of 4-bromopyrazole (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour into water.
-
Collect the precipitate by filtration, wash with water, and dry to afford this compound.
Step 2: Deprotection to 2-(4-Bromopyrazol-1-yl)ethanamine
-
Suspend this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (4.0 eq) to the suspension.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter to remove the phthalhydrazide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-bromopyrazol-1-yl)ethanamine, which can be used in the next step without further purification or purified by column chromatography.
Step 3: Amide Coupling
-
Dissolve 2-(4-bromopyrazol-1-yl)ethanamine (1.0 eq) and a carboxylic acid of interest (1.0 eq) in a suitable solvent like dichloromethane (DCM) or DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with aqueous solutions of HCl (1M), NaHCO3 (saturated), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired N-(2-(4-bromopyrazol-1-yl)ethyl)amide.
Caption: Amide bond formation from 2-(4-bromopyrazol-1-yl)ethanamine.
Application in the Synthesis of Bioactive Ureas
Urea-containing compounds are of significant interest in medicinal chemistry due to their ability to act as potent hydrogen bond donors and acceptors, often leading to high-affinity interactions with biological targets. The 2-(4-bromopyrazol-1-yl)ethanamine intermediate can be readily converted to various urea derivatives.
Synthesis of Pyrazolyl Ureas as Potential Kinase Inhibitors
Many kinase inhibitors incorporate a urea moiety to interact with the hinge region of the kinase domain. The pyrazole scaffold is also a common feature in kinase inhibitors. The combination of these two pharmacophores through the ethyl linker could lead to the discovery of novel and potent kinase inhibitors.
Table 2: Representative Kinase Inhibitory Activity of Urea-Containing Compounds
| Compound Class | Target Kinase | Activity | IC50 (nM) |
| Diaryl Ureas | p38 MAP Kinase | Inhibitor | < 100 |
| Pyrazolyl Ureas | JNK | Inhibitor | < 50 |
| Pyrimidine Ureas | Aurora A Kinase | Inhibitor | < 20 |
Data is illustrative and based on analogous structures from published research.
Experimental Protocol: Synthesis of a Representative N-(2-(4-Bromopyrazol-1-yl)ethyl)-N'-phenylurea
This protocol provides a general method for the synthesis of a urea derivative from 2-(4-bromopyrazol-1-yl)ethanamine.
-
Dissolve 2-(4-bromopyrazol-1-yl)ethanamine (1.0 eq) in a suitable aprotic solvent such as THF or DCM.
-
Add an isocyanate of interest (e.g., phenyl isocyanate) (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N,N'-disubstituted urea.
Caption: Urea synthesis from 2-(4-bromopyrazol-1-yl)ethanamine.
Potential Signaling Pathway Interactions
While specific data for derivatives of this compound is not available, based on the known activities of pyrazole-containing molecules, potential biological targets include various protein kinases. For instance, pyrazole derivatives have been shown to inhibit kinases involved in cell proliferation and inflammation signaling pathways.
Caption: Potential inhibition of the MAPK signaling pathway by pyrazole derivatives.
Conclusion
This compound is a valuable synthetic intermediate for accessing the versatile building block, 2-(4-bromopyrazol-1-yl)ethanamine. This amine serves as a key precursor for the synthesis of a wide range of bioactive molecules, particularly amides and ureas, with potential applications in drug discovery and agrochemicals. The protocols and data presented herein, though based on analogous structures, provide a strong foundation for researchers to explore the synthesis and biological evaluation of novel derivatives based on this promising scaffold.
Application Notes and Protocols: Reaction of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide with Amines for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide is a valuable synthetic intermediate in medicinal chemistry. The phthalimide group serves as a robust protecting group for the primary amine, allowing for the stable storage and handling of the 2-(4-Bromopyrazol-1-yl)ethyl)amine moiety. The pyrazole ring, particularly when substituted with a bromine atom, offers a versatile handle for further functionalization, for instance, through cross-coupling reactions.
The reaction of this compound with amines is typically a two-step process. The first step involves the deprotection of the phthalimide group to liberate the primary amine, 2-(4-Bromopyrazol-1-yl)ethanamine. This is a classic transformation known as the Gabriel synthesis. The resulting primary amine is a versatile nucleophile that can then be reacted with a wide range of electrophiles to generate a library of compounds for drug discovery and development. This document provides detailed protocols and reaction mechanisms for both the deprotection step and subsequent derivatization reactions of the primary amine.
Part 1: Deprotection of this compound
The removal of the phthalimide protecting group is most commonly and efficiently achieved via hydrazinolysis, a method known as the Ing-Manske procedure.[1][2] This method is favored for its mild and neutral reaction conditions, which are compatible with a wide variety of functional groups.[2][3]
Reaction Mechanism: Hydrazinolysis
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydrazine attacks one of the carbonyl carbons of the phthalimide ring. A subsequent intramolecular cyclization releases the desired primary amine and forms the stable phthalhydrazide byproduct, which often precipitates from the reaction mixture, driving the reaction to completion.[1][4]
Experimental Protocol: Deprotection via Hydrazinolysis
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or Methanol
-
Dilute Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol (e.g., 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.[3]
-
Add hydrazine hydrate (1.5 - 2 equivalents) to the solution.[3]
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A white precipitate of phthalhydrazide will typically form.[3]
-
Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve any remaining precipitate and to protonate the liberated amine.[3]
-
Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.[3]
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.[3]
-
Dissolve the residue in water and basify with a sodium hydroxide solution to deprotonate the amine salt.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(4-Bromopyrazol-1-yl)ethanamine.
-
The product can be further purified by column chromatography or distillation if necessary.
Quantitative Data for Phthalimide Deprotection
The following table summarizes typical reaction conditions and yields for the hydrazinolysis of N-substituted phthalimides, which can be used as a starting point for optimization.
| Substrate Type | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Alkylphthalimide | Hydrazine Hydrate (1.5-2) | Ethanol | Reflux | 2-4 | >80 | [3] |
| N-Arylphthalimide | Hydrazine Hydrate (2-10) | Ethanol | Reflux | 4-12 | 70-90 | [5] |
| PEG-Phthalimide | Aqueous Hydrazine (40) | THF | Room Temp | 4 | 70-85 | [6] |
| Phthalimido-β-lactam | Hydrazine Hydrate | Methanol | Room Temp | 1-2 | High | [7] |
Part 2: Reactions of 2-(4-Bromopyrazol-1-yl)ethanamine
The primary amine, 2-(4-Bromopyrazol-1-yl)ethanamine, is a versatile nucleophile that can undergo a variety of reactions to form stable covalent bonds, making it an excellent scaffold for building compound libraries in drug discovery.[8][]
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
Application Note: A Comprehensive Protocol for Monitoring the Synthesis of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide is a heterocyclic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The pyrazole moiety is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities.[3][4] The synthesis of this target molecule, typically via N-alkylation of 4-bromopyrazole, requires careful monitoring to ensure optimal reaction conditions, maximize yield, and minimize impurity formation. This document provides detailed protocols for monitoring the reaction progress using Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Reaction Scheme
The synthesis of this compound generally proceeds via the N-alkylation of 4-bromopyrazole with N-(2-bromoethyl)phthalimide in the presence of a suitable base and solvent.
Scheme 1: General synthesis of this compound.
Experimental Protocols
Protocol 1: Reaction Progress Monitoring by Thin Layer Chromatography (TLC)
TLC is a rapid and effective qualitative technique for monitoring the consumption of starting materials and the formation of the product.[3]
Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Eluent system (e.g., a mixture of hexanes and ethyl acetate)[5]
-
UV lamp (254 nm)
-
Capillary tubes for spotting
Procedure:
-
Prepare a developing chamber with the chosen eluent system (e.g., 70:30 Hexanes:Ethyl Acetate). Allow the chamber to saturate with solvent vapors.
-
At regular time intervals (e.g., 0, 1, 2, 4, and 6 hours), withdraw a small aliquot (a few drops) of the reaction mixture.
-
Dilute the aliquot with a small amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a single TLC plate, spot the diluted reaction mixture alongside the starting materials (4-bromopyrazole and N-(2-bromoethyl)phthalimide) as references.
-
Place the TLC plate in the developing chamber and allow the eluent to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp at 254 nm. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The reaction is considered complete when the starting material spot is no longer visible.
Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile components of a reaction mixture, providing quantitative data on reaction progress.[6]
Materials:
-
Gas chromatograph coupled with a mass spectrometer
-
Appropriate GC column (e.g., DB-5ms or equivalent 5% phenyl-methylpolysiloxane column)[6]
-
Sample vials
-
Solvent for dilution (e.g., dichloromethane)
-
Internal standard (optional, for precise quantification)
Procedure:
-
Sample Preparation: At specified time points, quench a small aliquot of the reaction mixture in a vial containing a suitable solvent. If using an internal standard, add a known concentration to the diluted sample.[6]
-
GC-MS Analysis:
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230 °C.
-
-
-
Data Interpretation: Identify the peaks for starting materials and the product based on their retention times and mass fragmentation patterns.[7] The relative peak areas can be used to determine the percentage conversion over time.
Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for analyzing compounds that may not be suitable for GC due to low volatility or thermal instability.[8]
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile phase solvents (e.g., HPLC-grade acetonitrile and water)
-
Acid modifier (e.g., formic acid or phosphoric acid)[9]
-
Sample vials and filters
Procedure:
-
Sample Preparation: Prepare samples by taking aliquots from the reaction mixture at various times, quenching the reaction, and diluting with the mobile phase. Filter the samples through a 0.45 µm filter before injection.
-
HPLC Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and ramp to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Data Interpretation: Monitor the decrease in the peak area of the reactants and the increase in the peak area of the product. The percentage of each component can be calculated from the peak areas at each time point to quantify reaction conversion.
Protocol 4: Structural Confirmation by ¹H NMR Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the product and can also be used to monitor the reaction by observing characteristic signal changes.
Procedure:
-
Withdraw an aliquot of the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Data Interpretation: Monitor the disappearance of the N-H proton of 4-bromopyrazole and the appearance of new signals corresponding to the ethyl bridge and the shifted pyrazole ring protons in the product.[10][11] Key signals to monitor include:
-
4-Bromopyrazole (Starting Material): Characteristic signals for the pyrazole ring protons.
-
This compound (Product):
-
Data Presentation
The quantitative data obtained from HPLC or GC-MS analysis can be summarized in a table to track the reaction progress effectively.
| Time (hours) | 4-Bromopyrazole (%) | N-(2-bromoethyl)phthalimide (%) | Product (%) | Byproduct(s) (%) |
| 0 | 50.0 | 50.0 | 0.0 | 0.0 |
| 1 | 35.2 | 34.8 | 30.0 | < 0.1 |
| 2 | 20.5 | 20.1 | 59.2 | 0.2 |
| 4 | 5.1 | 4.9 | 89.5 | 0.5 |
| 6 | < 1.0 | < 1.0 | >98.0 | 0.7 |
Table 1: Example of reaction progress data obtained from HPLC analysis.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for monitoring the synthesis of this compound.
Caption: Workflow for synthesis and monitoring.
References
- 1. This compound | C13H10BrN3O2 | CID 53216871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. phthalimide analysis - Chromatography Forum [chromforum.org]
- 9. Separation of N-(Chloroacetyl)phthalimide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 12. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters | PLOS One [journals.plos.org]
Application Notes and Protocols: N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide is a versatile organic compound incorporating both a bromopyrazole and a phthalimide moiety.[1][2] While its applications are still under exploration, its unique chemical structure suggests significant potential in various areas of material science. Pyrazole derivatives are known for their utility in developing advanced functional materials, including conductive polymers and materials for organic electronics such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).[3][4] The phthalimide group is a well-known building block for high-performance polymers with excellent thermal stability and mechanical properties. The presence of a bromine atom on the pyrazole ring offers a reactive site for further functionalization, enabling the fine-tuning of its electronic and optical properties.[3]
These application notes provide an overview of the potential uses of this compound in material science, along with detailed experimental protocols for its incorporation into functional materials and the characterization of these materials.
Application Notes
Monomer for High-Performance Polyimides
The phthalimide group in this compound makes it a suitable candidate as a monomer for the synthesis of novel polyimides. The incorporation of the bromopyrazole unit into the polymer backbone can introduce unique properties such as altered solubility, enhanced thermal stability, and specific optoelectronic characteristics. The bromine atom can be further modified post-polymerization to introduce other functional groups.
Potential Advantages:
-
Enhanced Thermal Stability: The rigid phthalimide and pyrazole structures can contribute to a high glass transition temperature (Tg) and thermal decomposition temperature (Td).
-
Tunable Optoelectronic Properties: The pyrazole ring can influence the electronic properties of the resulting polymer, making it potentially suitable for applications in organic electronics.[3]
-
Functionalization: The bromo-substituent allows for post-polymerization modification via cross-coupling reactions to fine-tune the material's properties.
Building Block for Organic Semiconductors
The conjugated pyrazole system suggests that this compound could serve as a building block for organic semiconductors. After deprotection of the phthalimide group to reveal a primary amine, the resulting aminoethyl-bromopyrazole can be used in condensation reactions to synthesize larger conjugated molecules or polymers for use in organic electronics.[3]
Potential Applications:
-
Hole-Transporting Materials: The nitrogen-rich pyrazole ring could facilitate hole transport in electronic devices.
-
Emissive Materials: Modification of the pyrazole and phthalimide structures could lead to materials with tunable fluorescence for OLED applications.
-
Sensors: The pyrazole moiety is known to coordinate with metal ions, suggesting potential applications in chemical sensors.[3]
Precursor for Metal-Organic Frameworks (MOFs)
The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, making this compound a potential organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[5] After suitable modification to expose coordinating groups, this molecule could be used to create novel MOFs with tailored pore structures and functionalities for applications in gas storage, separation, and catalysis.[6]
Quantitative Data
The following tables present hypothetical yet plausible data for this compound and a hypothetical polyimide derived from it. This data is representative of what researchers might expect to find when characterizing such materials.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H10BrN3O2 |
| Molecular Weight | 320.14 g/mol [1] |
| Melting Point | 155-160 °C |
| Purity | >98%[2] |
| Solubility | Soluble in DMF, DMSO, Chloroform |
| UV-Vis (λmax in CH2Cl2) | 295 nm |
| Fluorescence Emission (λem in CH2Cl2) | 350 nm |
Table 2: Thermal and Electrochemical Properties of a Hypothetical Polyimide Derived from this compound
| Property | Value |
| Glass Transition Temperature (Tg) | 280 °C |
| 5% Weight Loss Temperature (Td) | 450 °C |
| HOMO Level | -5.8 eV |
| LUMO Level | -2.5 eV |
| Electrochemical Band Gap | 3.3 eV |
Experimental Protocols
Protocol 1: Synthesis of a Polyimide via Chemical Imidization
This protocol describes the synthesis of a polyimide using N-(2-(4-Bromopyrazol-1-yl)ethyl)diamine (synthesized from the title compound by hydrazine-mediated deprotection of the phthalimide) and a commercial dianhydride, such as pyromellitic dianhydride (PMDA).
Materials:
-
N-(2-(4-Bromopyrazol-1-yl)ethyl)diamine
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve N-(2-(4-Bromopyrazol-1-yl)ethyl)diamine in anhydrous DMAc under a nitrogen atmosphere.
-
Slowly add an equimolar amount of PMDA to the solution. The reaction mixture will become viscous.
-
Continue stirring at room temperature for 24 hours to form the poly(amic acid) solution.
-
For chemical imidization, add acetic anhydride and pyridine (2:1 molar ratio with respect to the repeating unit) to the poly(amic acid) solution.
-
Heat the mixture to 120 °C and stir for 4 hours.
-
After cooling to room temperature, precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Filter the fibrous precipitate, wash thoroughly with methanol, and dry in a vacuum oven at 80 °C for 24 hours.
Protocol 2: Fabrication of a Bilayer OLED Device
This protocol outlines the fabrication of a simple bilayer OLED device using a hypothetical polymer derived from this compound as the hole-transporting layer (HTL).
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Hypothetical bromopyrazole-containing polymer (HTL)
-
Tris(8-hydroxyquinolinato)aluminum (Alq3) (Emissive and Electron-Transporting Layer)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Solvents for polymer dissolution (e.g., chlorobenzene)
Procedure:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Dissolve the hypothetical bromopyrazole-containing polymer in chlorobenzene and spin-coat it on top of the PEDOT:PSS layer to form the HTL. Anneal at 100 °C for 30 minutes inside the glovebox.
-
Thermally evaporate a 40 nm layer of Alq3 onto the HTL under high vacuum (<10^-6 Torr).
-
Subsequently, thermally evaporate a 1 nm layer of LiF as an electron injection layer.
-
Finally, thermally evaporate a 100 nm layer of Al as the cathode to complete the device.
-
Encapsulate the device to protect it from air and moisture.
Visualizations
Caption: Workflow for synthesis and characterization of a novel polyimide.
Caption: Schematic of a bilayer OLED device structure.
References
Synthetic Routes to Novel Phthalimide-Based Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel phthalimide-based analogues. Phthalimides are a significant class of N-heterocyclic compounds that are integral to pharmaceuticals, natural products, and agrochemicals due to their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4] The protocols outlined below are based on established and recently developed synthetic methodologies.
Introduction
The phthalimide scaffold, featuring an isoindoline-1,3-dione core, is a privileged structure in medicinal chemistry.[5] Its derivatives have demonstrated a remarkable breadth of biological activities, making them a focal point for the development of new therapeutic agents.[2][3][4] The hydrophobic nature of the phthalimide core allows these compounds to readily cross biological membranes, enhancing their potential as drug candidates. This guide explores various synthetic strategies, from classical methods to modern catalytic systems, for the preparation of diverse phthalimide analogues.
I. General Synthetic Strategies
The synthesis of N-substituted phthalimides can be broadly categorized into two main approaches: traditional condensation reactions and modern catalytic methods.
Classical Synthesis: The Gabriel Method and Related Condensations
The most traditional and widely used method for synthesizing N-substituted phthalimides is the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with a primary alkyl halide.[6][7] A more direct approach is the condensation of phthalic anhydride with a primary amine.[5][8]
-
Gabriel Synthesis: This method is effective for preparing primary amines from primary alkyl halides, using potassium phthalimide as an ammonia surrogate.[6][7][9]
-
Condensation with Phthalic Anhydride: A straightforward method that involves heating phthalic anhydride with a primary amine, often in a solvent like acetic acid.[5][10]
Transition Metal-Catalyzed Synthesis
Modern synthetic chemistry has introduced several transition metal-catalyzed reactions for the synthesis of phthalimides, offering advantages in terms of efficiency and substrate scope.
-
Nickel-Catalyzed Synthesis: Nickel catalysts have been used for the coupling of isocyanates with ortho-iodobenzenes to yield phthalimide derivatives.[1]
-
Copper-Catalyzed Synthesis: Copper catalysts are effective in the oxidation of arene-fused cyclic amines and in cyanation-annulation-aminolysis reactions to form phthalimides.[1]
Metal-Free Synthetic Routes
To address the environmental and economic concerns associated with metal catalysts, several metal-free synthetic methods have been developed. These approaches are often more cost-effective, less toxic, and environmentally friendly.[1]
-
Organocatalysis: Utilizes small organic molecules to catalyze the reaction.
-
Base and Acid Catalysis: Employs bases or acids to promote the cyclization and formation of the phthalimide ring.[1]
-
Visible Light-Mediated Synthesis: A photocatalyst-free method for the N-arylation of phthalimides.[1]
II. Experimental Protocols
This section provides detailed experimental protocols for key synthetic routes to novel phthalimide-based analogues.
Protocol 1: Synthesis of N-Aryl Phthalimides via Condensation of Phthalic Anhydride and Primary Amines
This protocol describes a general and clean method for the synthesis of phthalimide derivatives through the condensation of o-phthalic acid or phthalic anhydride with amines.[11]
Materials:
-
Phthalic anhydride (1 equivalent)
-
Primary amine (1 equivalent)
-
Glacial acetic acid (solvent)
Procedure:
-
Dissolve phthalic anhydride (1 eq.) and the desired primary amine (1 eq.) in glacial acetic acid in a round-bottom flask.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted phthalimide.
Protocol 2: Gabriel Synthesis of Primary Amines using Potassium Phthalimide
This protocol details the classical Gabriel synthesis for the preparation of primary amines, which proceeds via an N-alkylated phthalimide intermediate.[6][9]
Step 1: N-Alkylation of Potassium Phthalimide Materials:
-
Potassium phthalimide (1 equivalent)
-
Primary alkyl halide (1 equivalent)
-
N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
Suspend potassium phthalimide (1 eq.) in dry DMF in a round-bottom flask.
-
Add the primary alkyl halide (1 eq.) to the suspension.
-
Heat the reaction mixture at 60-80 °C for 2-4 hours, with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and pour it into cold water to precipitate the N-alkylphthalimide.
-
Filter the solid, wash with water, and dry.
Step 2: Hydrazinolysis of N-Alkylphthalimide Materials:
-
N-Alkylphthalimide (from Step 1)
-
Hydrazine hydrate (1.5 equivalents)
-
Ethanol (solvent)
Procedure:
-
Dissolve the N-alkylphthalimide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 eq.) to the solution.
-
Reflux the mixture for 1-3 hours. A white precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and acidify with dilute HCl.
-
Filter off the phthalhydrazide precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The residue contains the primary amine hydrochloride salt. To obtain the free amine, treat the salt with a base (e.g., NaOH) and extract with an organic solvent.
Protocol 3: Metal-Free Synthesis of N-Aryl Phthalimides
This protocol describes a metal-free synthesis of N-aryl phthalimides from 2-formylbenzoic acid and aryl amines using elemental sulfur as an oxidant.[1]
Materials:
-
2-Formylbenzoic acid (1 equivalent)
-
Aryl/heteroaryl amine (1 equivalent)
-
Triethylamine (Et3N) (base)
-
Elemental sulfur (S8) (oxidant)
-
Solvent (e.g., DMSO)
Procedure:
-
In a reaction vessel, combine 2-formylbenzoic acid (1 eq.), the aryl/heteroaryl amine (1 eq.), Et3N (as a base), and S8 (as an oxidant) in a suitable solvent like DMSO.
-
Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure N-aryl phthalimide.
III. Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of various phthalimide-based analogues.
Table 1: Yields of N-Substituted Phthalimides via Condensation Reaction [11]
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenylphthalimide | 92 |
| 2 | Benzylamine | N-Benzylphthalimide | 85 |
| 3 | 3-Hydroxypropylamine | N-(3-Hydroxypropyl)phthalimide | 95 |
| 4 | p-Toluidine | N-(p-Tolyl)phthalimide | 90 |
| 5 | Cyclohexylamine | N-Cyclohexylphthalimide | 78 |
Table 2: Antimicrobial Activity of Novel Phthalimide Derivatives [12]
| Compound | Antibacterial MIC (µg/mL) | Antifungal MIC (µg/mL) |
| 4c | 0.98 - 7.81 | 3.9 - 15.6 |
| 4f | 1.95 - 15.6 | 7.8 - 31.25 |
| 4g | 0.49 - 3.9 | 1.95 - 7.8 |
| 5c | 3.9 - 31.25 | 15.6 - 62.5 |
| 6c | 0.98 - 7.81 | 3.9 - 15.6 |
| Reference Drug | 0.49 - 3.9 | 1.95 - 7.8 |
IV. Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways and experimental workflows described in this document.
Synthetic Pathways
Caption: Overview of major synthetic routes to phthalimide analogues.
Experimental Workflow: General Synthesis and Purification
Caption: A typical experimental workflow for synthesis and purification.
Conclusion
The synthetic routes outlined in these application notes provide a robust foundation for the development of novel phthalimide-based analogues. The versatility of the phthalimide scaffold, combined with the efficiency of modern synthetic methods, continues to make it a highly attractive target for medicinal chemistry and drug discovery programs. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals. The exploration of molecular hybridization by incorporating other pharmacologically active moieties is a common and effective strategy to enhance the biological activity of the phthalimide core.[5][12][13]
References
- 1. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent advances in the chemistry of phthalimide analogues and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. orgosolver.com [orgosolver.com]
- 8. Phthalimides [organic-chemistry.org]
- 9. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 10. Phthalimide- Preparation, Chemical Reactions & Uses [turito.com]
- 11. Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide as a Linker in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality in drug discovery, offering the potential to address previously "undruggable" targets.[1] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[2][3] These molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[3]
The phthalimide moiety is a well-established recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex.[4][5] The compound N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide incorporates this CRBN-recruiting element and presents a versatile scaffold for the synthesis of novel PROTACs. The brominated pyrazole ring offers a convenient handle for the attachment of a POI-targeting ligand through various cross-coupling reactions. This document provides detailed application notes and protocols for the use of this compound as a linker in the development of PROTACs for targeted protein degradation.
Chemical Information
| Property | Value |
| IUPAC Name | 2-[2-(4-bromopyrazol-1-yl)ethyl]isoindole-1,3-dione[6] |
| Molecular Formula | C₁₃H₁₀BrN₃O₂[6] |
| Molecular Weight | 320.14 g/mol [6] |
| CAS Number | 1226808-60-1[6] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Application Notes
Utility as a PROTAC Linker:
This compound serves as a bifunctional linker precursor for PROTAC synthesis. The phthalimide group acts as the E3 ligase-recruiting element for CRBN. The 4-bromopyrazole moiety is the point of attachment for a ligand targeting a specific protein of interest. The ethyl spacer between the phthalimide and pyrazole provides flexibility for the formation of a stable and productive ternary complex.
Key Advantages:
-
Established CRBN Recruitment: The phthalimide group is a well-validated ligand for the CRBN E3 ligase.[4]
-
Synthetically Tractable: The bromo-functionalization on the pyrazole ring allows for versatile and efficient late-stage installation of POI ligands using established cross-coupling chemistries.
-
Modular Design: This linker allows for a modular approach to PROTAC synthesis, enabling the rapid generation of a library of degraders by coupling various POI ligands.
Potential Applications:
This linker is suitable for developing PROTACs to target a wide range of proteins implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The choice of the POI ligand will determine the target protein for degradation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Suzuki Coupling
This protocol describes a general method for coupling a boronic acid or ester-functionalized POI ligand to the this compound linker.
Materials:
-
This compound
-
POI-ligand-boronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and purification equipment (e.g., silica gel chromatography, HPLC)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the POI-ligand-boronic acid or pinacol ester (1.1 - 1.5 eq).
-
Add the palladium catalyst (0.05 - 0.1 eq) and the base (2.0 - 3.0 eq).
-
Add the anhydrous solvent.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the desired PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Deprotection of the Phthalimide to Yield a Primary Amine (Optional)
In some applications, the terminal phthalimide may need to be converted to a primary amine for further functionalization. This can be achieved via the Gabriel synthesis.[7]
Materials:
-
This compound-based PROTAC
-
Hydrazine monohydrate (NH₂NH₂·H₂O)[7]
-
Ethanol or other suitable solvent
-
Standard laboratory glassware
Procedure:
-
Dissolve the phthalimide-containing compound in ethanol.
-
Add hydrazine monohydrate (2.0 - 5.0 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
A white precipitate of phthalhydrazide will form.[7]
-
Cool the reaction mixture to room temperature and filter to remove the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
The crude primary amine can be purified by an appropriate method, such as acid-base extraction or chromatography.
Protocol 3: Evaluation of PROTAC-induced Protein Degradation by Western Blotting
Materials:
-
Cancer cell line expressing the POI
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4 °C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation.
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values. The following table presents hypothetical data for a PROTAC synthesized using the this compound linker.
| PROTAC Compound | Target POI | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Hypothetical-PROTAC-1 | Kinase X | Cancer Cell Line A | 25 | >95 |
| Hypothetical-PROTAC-2 | Bromodomain Y | Cancer Cell Line B | 10 | >90 |
| Negative Control | Kinase X | Cancer Cell Line A | >10,000 | <10 |
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-induced targeted protein degradation.
Experimental Workflow: PROTAC Synthesis and Evaluation
Caption: Workflow for PROTAC synthesis and biological evaluation.
Logical Relationship of PROTAC Components
References
- 1. Targeted protein degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C13H10BrN3O2 | CID 53216871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethylamine C2H5NH2 can be obtained from Nethylphthalimide class 12 chemistry JEE_Main [vedantu.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide
Welcome to the technical support center for the synthesis of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis, with the goal of improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis is typically a two-step process. The first step involves the preparation of the electrophile, N-(2-bromoethyl)phthalimide, via a Gabriel synthesis approach. The second, and key, step is the N-alkylation of 4-bromopyrazole with the prepared N-(2-bromoethyl)phthalimide.
Q2: I am observing a low yield in the N-alkylation step. What are the common causes?
Low yields in the N-alkylation of pyrazoles can stem from several factors. These include incomplete deprotonation of the 4-bromopyrazole, suboptimal reaction temperature, or the use of an inappropriate solvent. Steric hindrance can also play a role in reducing reaction rates.[1][2] It is also crucial to ensure the purity of the starting materials, as impurities can lead to side reactions.
Q3: How can I improve the regioselectivity of the N-alkylation?
For unsymmetrical pyrazoles, N-alkylation can result in a mixture of regioisomers. However, 4-bromopyrazole is a symmetrical molecule, so regioselectivity is not a concern in this specific synthesis. For other substituted pyrazoles, the choice of solvent and base can influence the regioselectivity, and steric effects often favor alkylation at the less hindered nitrogen atom.[1][2]
Q4: What are the potential side reactions during the N-alkylation of 4-bromopyrazole?
The primary side reaction of concern is the dialkylation of the pyrazole, though this is less common. If using a strong base, degradation of the starting materials or product can occur, especially at elevated temperatures.
Q5: What is the best method for purifying the final product?
The final product, this compound, is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane.[3] For more challenging purifications, column chromatography on silica gel is a standard and effective method.[1][2]
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the synthesis.
Problem 1: Low or No Conversion of Starting Materials
Possible Causes:
-
Ineffective Deprotonation: The base used may not be strong enough to fully deprotonate the 4-bromopyrazole.
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
-
Poor Solvent Choice: The chosen solvent may not adequately dissolve the reactants or facilitate the reaction.
-
Degraded Reagents: The 4-bromopyrazole or N-(2-bromoethyl)phthalimide may have degraded during storage.
Solutions:
-
Base Selection: Consider using a stronger base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Temperature Adjustment: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Optimization: DMF is generally a good solvent for this type of reaction as it dissolves the reactants well and has a high boiling point.
-
Reagent Quality Check: Verify the purity of your starting materials using techniques like NMR or melting point analysis.
Problem 2: Formation of Multiple Products/Impurities
Possible Causes:
-
Side Reactions: As mentioned in the FAQs, side reactions can lead to a complex product mixture.
-
Decomposition: The starting materials or product may be decomposing under the reaction conditions.
Solutions:
-
Reaction Monitoring: Closely monitor the reaction by TLC to determine the optimal reaction time and prevent the formation of degradation products.
-
Purification Strategy: If multiple products are unavoidable, a robust purification strategy, such as column chromatography with a carefully selected eluent system, will be necessary.
Experimental Protocols
Protocol 1: Synthesis of N-(2-Bromoethyl)phthalimide
This protocol is adapted from established Gabriel synthesis procedures.
Materials:
-
Potassium phthalimide
-
1,2-Dibromoethane
-
Ethanol
-
Carbon disulfide
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine potassium phthalimide (1.0 eq) and an excess of 1,2-dibromoethane (3.0 eq).
-
Heat the mixture to 180-190 °C and maintain this temperature for 12 hours.
-
After cooling, remove the excess 1,2-dibromoethane by vacuum distillation.
-
Extract the crude product with hot ethanol and filter to remove potassium bromide.
-
Concentrate the ethanol extract and then reflux the residue with carbon disulfide to separate the desired product from the diphthalimidoethane byproduct.
-
Filter the hot solution and concentrate the filtrate to obtain crude N-(2-bromoethyl)phthalimide.
-
Recrystallize the crude product from 75% ethanol to yield white crystals.
Expected Yield: 69-79%
Protocol 2: Synthesis of this compound
This is a general protocol for the N-alkylation of 4-bromopyrazole.
Materials:
-
4-Bromopyrazole
-
N-(2-Bromoethyl)phthalimide
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of N-(2-bromoethyl)phthalimide (1.1 eq) in DMF dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction conditions for the N-alkylation of pyrazoles, which can be used as a starting point for optimizing the synthesis of this compound.
| Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA | DCE | RT | 4 | 77 | [2] |
| 3,5-Dimethylpyrazole | Benzyl bromide | K₂CO₃ | DMF | 80 | 6 | 92 | [1] |
| Indazole | Benzyl bromide | NaH | THF | RT | 12 | 85 | [1] |
| Pyrazole | Methyl iodide | K₂CO₃ | Acetonitrile | 60 | 8 | 88 | [1] |
Note: Yields are highly substrate and reaction condition dependent.
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Purification of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Work-up | Presence of unreacted starting materials (4-bromopyrazole, N-(2-bromoethyl)phthalimide).[1] | Wash the crude product with a dilute acid (e.g., 5% HCl) to remove unreacted 4-bromopyrazole, followed by a wash with a dilute base (e.g., 5% NaHCO₃) to remove any acidic impurities.[1] |
| Formation of regioisomers if an unsymmetrical pyrazole was inadvertently used.[2][3] | Isomers can be difficult to separate. Careful column chromatography with a shallow solvent gradient is the most effective method.[1] | |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound or its impurities.[1] | Use a lower-boiling point solvent or a solvent pair. Add a small amount of a miscible "anti-solvent" (one in which the compound is less soluble) to induce crystallization.[1] |
| The compound is significantly impure, leading to melting point depression.[1] | Pre-purify the crude material using column chromatography before attempting recrystallization.[1] | |
| Poor Separation in Column Chromatography | The polarity of the eluent is too high, causing all compounds to elute together.[1] | Decrease the eluent polarity. Start with a non-polar solvent (e.g., hexane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate).[1][4] |
| The column is overloaded with the sample.[1] | Use a larger column or reduce the amount of sample loaded. The sample mass should typically be 1-5% of the silica gel mass. | |
| The sample was not loaded in a narrow, concentrated band.[1] | Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate) before loading onto the column.[1] | |
| Product Does Not Elute from the Column | The polarity of the eluent is too low.[1] | Gradually increase the polarity of the eluent system. For very polar compounds, adding a small percentage of methanol to the ethyl acetate/hexane mixture may be necessary.[1] |
| Low Recovery After Purification | During recrystallization, too much solvent was used, leaving the product in the mother liquor.[1] | Use the minimum amount of hot solvent required to fully dissolve the crude product. Cool the solution slowly and then in an ice bath to maximize crystal formation.[1] |
| During chromatography, some product was lost in mixed fractions. | Re-run the mixed fractions on a separate column to recover more of the pure product. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound? A1: The most common impurities are unreacted starting materials, specifically 4-bromopyrazole and N-(2-bromoethyl)phthalimide. Side products from potential N-alkylation at different positions on the pyrazole ring can also occur, though this is less likely with the symmetrical 4-bromopyrazole.[2][3] Residual solvents from the reaction and work-up are also a common source of contamination.[1]
Q2: Which purification technique is better for this compound: column chromatography or recrystallization? A2: The choice depends on the impurity profile and desired purity. Column chromatography is generally more effective for removing a wide range of impurities and for separating compounds with similar polarities.[1] Recrystallization is an excellent final step for achieving high purity if a suitable solvent is found and the main impurities have been removed.[1][5] Often, a combination of both methods yields the best results.
Q3: What are the best solvents for purifying this compound? A3: For column chromatography , a common eluent system for phthalimide derivatives is a gradient of ethyl acetate in hexane.[4] For recrystallization , solvents like ethanol, ethyl acetate, or a mixture such as ethyl acetate/petroleum ether have been used for structurally similar compounds.[1][6] You should perform small-scale solubility tests to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.
Q4: My TLC plate shows multiple spots that are very close together. How can I improve their separation? A4: To improve TLC separation, which will translate to better column chromatography results, try using a less polar solvent system. You can also try a different solvent system altogether (e.g., dichloromethane/methanol). Double or triple development of the TLC plate (running the plate in the same solvent system multiple times, drying in between) can also increase the separation between spots.
Q5: How can I confirm the purity of my final product? A5: The purity of the final product should be assessed using analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy to ensure the correct structure and absence of impurities. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide quantitative purity data. A sharp melting point is also a good indicator of high purity.
Data Presentation
Table 1: Potential Impurities and Byproducts
| Compound Name | Molecular Weight ( g/mol ) | Potential Source |
| 4-Bromopyrazole | 146.99 | Unreacted starting material |
| N-(2-Bromoethyl)phthalimide | 254.08 | Unreacted starting material |
| Phthalimide | 147.13 | Potential hydrolysis byproduct |
| N,N'-Ethylenebisphthalimide | 320.31 | Potential side product from reaction of N-(2-bromoethyl)phthalimide with phthalimide anion |
Table 2: Suggested Purification Methods for Phthalimide Derivatives
| Purification Method | Typical Solvents/Eluents | Application Notes | Reference(s) |
| Recrystallization | Ethanol; Ethyl Acetate; Acetone/Methanol; Ethyl Acetate/Petroleum Ether | Effective for removing minor impurities and achieving high final purity. Solvent choice is critical and must be determined empirically. | [1][6][7] |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | Excellent for separating starting materials, byproducts, and the main product, especially when polarities differ. | [1][4] |
| Acid/Base Wash | 5% HCl (aq); 5% NaHCO₃ or K₂CO₃ (aq) | Useful during work-up to remove basic (e.g., unreacted pyrazole) or acidic (e.g., hydrolyzed phthalic acid) impurities. | [1][5] |
| Adsorption | Silica Gel or Activated Charcoal | Can be used to remove highly polar impurities or colored contaminants from a solution of the product before crystallization. | [1][8] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, draining the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal volume of a suitable solvent (e.g., dichloromethane or ethyl acetate). Carefully apply the concentrated sample solution to the top of the silica gel bed.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Monitor the separation by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).[4]
-
Gradient Elution: If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., to 80:20, then 60:40 hexane/ethyl acetate).[1]
-
Isolation: Combine the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a test solvent. Observe solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them. If the solution is colored, you may add a small amount of activated charcoal, boil briefly, and then perform the hot filtration.[1]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[1]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.[1]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues based on TLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. thieme-connect.de [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. N-{2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters | PLOS One [journals.plos.org]
- 8. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
A1: Low yield can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure your starting materials, particularly the 4-bromopyrazole and N-(2-bromoethyl)phthalimide, are pure and dry. Verify the reaction time and temperature. Consider extending the reaction time or slightly increasing the temperature, monitoring by TLC.
-
-
Suboptimal Base: The choice and amount of base are critical. An insufficient amount of a weak base may not deprotonate the pyrazole effectively.
-
Solution: Ensure you are using at least one equivalent of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or KOH). Potassium carbonate is a common and effective choice.
-
-
Formation of Side Products: The most common issue is the formation of the undesired N2-alkylated isomer, which reduces the yield of the target N1 isomer.[1][2] Other side reactions like the elimination of HBr from N-(2-bromoethyl)phthalimide to form N-vinylphthalimide can also occur, especially with stronger, more hindered bases.
-
Solution: To favor N1 alkylation, use a polar aprotic solvent like DMF or acetonitrile. The choice of counter-ion can also influence selectivity, with cesium bases often favoring N1 substitution.[1]
-
-
Purification Losses: The product may be lost during workup or chromatographic purification.
-
Solution: Ensure complete extraction from the aqueous phase. When performing column chromatography, carefully select your solvent system to achieve good separation between the product, unreacted starting materials, and the N2 isomer.
-
Q2: My TLC analysis shows multiple spots close to my product spot. What are they?
A2: The most likely impurity is the isomeric side product, N-(2-(4-Bromopyrazol-2-yl)ethyl)phthalimide.
-
Cause: Pyrazole has two nitrogen atoms (N1 and N2), and alkylation can occur at either position. The electronic and steric environment of the pyrazole ring influences the ratio of N1 to N2 alkylation.[1][3]
-
Identification: The two isomers often have very similar Rf values on TLC. To confirm their identity, isolation via careful column chromatography followed by characterization using 1H NMR spectroscopy is the standard method.[4] The chemical shifts of the pyrazole ring protons and the ethyl bridge protons will differ between the two isomers.
-
Prevention: Optimizing reaction conditions (solvent, base, temperature) is key to minimizing the formation of the N2 isomer. Highly polar solvents tend to favor the desired N1 product.[1]
Q3: How can I effectively purify the final product and remove the N2 isomer?
A3: Purification can be challenging due to the similar polarities of the N1 and N2 isomers.
-
Column Chromatography: This is the most effective method.[4]
-
Recommendation: Use a high-resolution silica gel column. Employ a gradient elution system, starting with a less polar solvent mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity. Monitor fractions carefully by TLC.
-
-
Crystallization: If the crude product is a solid, recrystallization may be an option.
-
Recommendation: Test various solvent systems (e.g., ethanol, ethyl acetate/hexane, isopropanol) to find one that selectively crystallizes the desired N1 isomer, leaving the N2 isomer in the mother liquor. A patent suggests that pyrazoles can be purified by forming acid addition salts, which could be an alternative approach to separate isomers or remove basic impurities through selective crystallization.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for this synthesis?
A1: A general and reliable protocol involves the N-alkylation of 4-bromopyrazole using N-(2-bromoethyl)phthalimide. Please see the detailed experimental protocol section below for a step-by-step guide.
Q2: Which reaction conditions are best to maximize the N1/N2 isomer ratio?
A2: To achieve high regioselectivity for the desired N1 isomer, specific conditions are recommended.[1][6][7] Sterically bulky reagents can also improve N1 selectivity.[3] The following table summarizes recommended conditions.
Q3: Can I use a different alkylating agent instead of N-(2-bromoethyl)phthalimide?
A3: Yes, the phthalimide group is a protecting group for the primary amine. The reaction proceeds via nucleophilic substitution, so other leaving groups on the ethyl chain (e.g., tosylate, mesylate, or iodide) can also be used, potentially with adjustments to reaction times and temperatures. N-(2-iodoethyl)phthalimide would be more reactive than the bromo equivalent.
Q4: Is a phase-transfer catalyst (PTC) necessary for this reaction?
A4: While not strictly necessary when using a polar aprotic solvent like DMF, a PTC such as tetrabutylammonium bromide (TBAB) can be beneficial, especially in less polar solvents or biphasic systems.[8] A PTC can increase the reaction rate and may improve yield under milder conditions.[8]
Data Presentation
Table 1: Recommended Reaction Conditions for Selective N1-Alkylation
| Parameter | Recommended Condition | Rationale & Citation |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents stabilize the pyrazole anion and favor N1 alkylation.[1] |
| Base | K₂CO₃, Cs₂CO₃ | Moderately strong, non-nucleophilic bases are effective. Cesium carbonate can enhance N1 selectivity.[1] |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction without promoting significant decomposition or side reactions. |
| Catalyst | None (in DMF) or TBAB (optional) | A phase-transfer catalyst like TBAB can be useful in certain solvent systems to improve reaction rates.[8] |
| Stoichiometry | 4-Bromopyrazole (1.0 eq.), N-(2-bromoethyl)phthalimide (1.0-1.1 eq.), Base (1.2-1.5 eq.) | A slight excess of the base ensures complete deprotonation of the pyrazole. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on standard N-alkylation procedures for pyrazoles.[8]
Materials:
-
4-Bromopyrazole
-
N-(2-Bromoethyl)phthalimide[9]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromopyrazole (1.0 eq.) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.3 eq.) to the solution and stir the suspension for 15-20 minutes at room temperature.
-
Add N-(2-bromoethyl)phthalimide (1.05 eq.) to the reaction mixture.
-
Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Mandatory Visualization
References
- 1. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
- 2. reddit.com [reddit.com]
- 3. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. N-(2-溴乙基)邻苯二甲酰亚胺 95% | Sigma-Aldrich [sigmaaldrich.com]
"troubleshooting guide for N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide reactions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis and subsequent reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which typically involves the N-alkylation of 4-bromopyrazole with N-(2-bromoethyl)phthalimide.
Low or No Product Yield
Question: I am getting a low yield or no desired product in my reaction to synthesize this compound. What are the possible causes and solutions?
Answer:
Low or no yield in the N-alkylation of 4-bromopyrazole can stem from several factors. A primary reason is often incomplete deprotonation of the pyrazole NH.[1] The choice of base and solvent is crucial for this step. Additionally, the reactivity of the alkylating agent, N-(2-bromoethyl)phthalimide, and the reaction conditions play a significant role.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Deprotonation of 4-Bromopyrazole | The basicity of the chosen base might be inadequate for efficient deprotonation. Consider switching from a weaker base like potassium carbonate (K₂CO₃) to a stronger base such as sodium hydride (NaH).[1][2] Ensure anhydrous conditions, as moisture can quench the base. |
| Low Reactivity of N-(2-bromoethyl)phthalimide | While bromoethyl derivatives are generally reactive, you can increase the electrophilicity by converting the bromide to an iodide in situ using catalytic amounts of sodium iodide (Finkelstein reaction). |
| Suboptimal Reaction Conditions | Insufficient temperature or reaction time can lead to poor conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider gradually increasing the temperature.[3] Solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are commonly used.[2][4] |
| Side Reactions | The presence of impurities in starting materials or solvents can lead to unwanted side reactions. Ensure the purity of 4-bromopyrazole and N-(2-bromoethyl)phthalimide. |
A logical workflow for troubleshooting low yield is presented below:
Caption: Troubleshooting workflow for low product yield.
Formation of Impurities and Side Products
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of impurities. What are the likely side products and how can I minimize them?
Answer:
The formation of multiple products is a common issue in the N-alkylation of pyrazoles, primarily due to the presence of two reactive nitrogen atoms in the pyrazole ring, which can lead to regioisomers.[2]
Common Side Products and Mitigation Strategies:
-
Regioisomer Formation: Unsymmetrical pyrazoles can be alkylated at two different nitrogen atoms, leading to a mixture of products.[5] For 4-bromopyrazole, this would result in this compound and N-(2-(4-bromopyrazol-2-yl)ethyl)phthalimide. The regioselectivity can be influenced by steric hindrance and the choice of base and solvent.[1] Using a bulkier base or modifying the substrate could favor the formation of one isomer.[1]
-
Dialkylation: Although less common with a bulky alkylating agent like N-(2-bromoethyl)phthalimide, it is possible for the pyrazole ring to be alkylated twice, forming a quaternary salt.[1] This can be minimized by controlling the stoichiometry and using no more than 1.0-1.1 equivalents of the alkylating agent.[1] Slow, dropwise addition of the alkylating agent can also help.[1]
-
Decomposition: At elevated temperatures, starting materials or the product might decompose. It is crucial to carefully control the reaction temperature.[3]
A visual representation of the potential for regioisomer formation is shown below:
Caption: Potential products from the N-alkylation of 4-bromopyrazole.
Difficulties in Product Purification
Question: I am struggling to purify the final product. What purification strategies are recommended?
Answer:
Purification of this compound can be challenging due to the potential presence of unreacted starting materials, regioisomers, and other byproducts.
Recommended Purification Techniques:
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities like regioisomers. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended.
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step. Suitable solvents or solvent mixtures need to be determined experimentally. A common approach is to dissolve the crude product in a hot solvent in which it is sparingly soluble at room temperature and then allow it to cool slowly.[6]
-
Extractive Workup: Before chromatography or recrystallization, a thorough aqueous workup can help remove inorganic salts and water-soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What is the role of the phthalimide group in this molecule?
A1: The phthalimide group serves as a protecting group for the primary amine.[7] It is a robust group that is stable to many reaction conditions. It can be removed later in a synthetic sequence to reveal the primary amine functionality for further reactions.[3][7]
Q2: I need to remove the phthalimide group. What are the recommended methods and potential challenges?
A2: The most common method for phthalimide deprotection is hydrazinolysis, using hydrazine hydrate in a solvent like ethanol or methanol.[8][9] However, the presence of other functional groups in your molecule that could react with hydrazine should be considered.[9] Alternative, milder methods include reductive cleavage with sodium borohydride (NaBH₄) followed by an acidic workup.[10] Challenges can include incomplete reactions, especially if there are electron-withdrawing groups on the phthalimide ring, and difficulty in removing the phthalhydrazide byproduct.[3]
Q3: Can I use this compound in Suzuki or other cross-coupling reactions?
A3: Yes, the bromo-substituent on the pyrazole ring is suitable for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for further functionalization of the pyrazole core. Standard reaction conditions for these couplings should be applicable, but optimization may be required depending on the specific coupling partner.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) |
| 4-Bromopyrazole | 146.97 |
| N-(2-bromoethyl)phthalimide | 254.08 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 |
| Anhydrous Dimethylformamide (DMF) | - |
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromopyrazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of N-(2-bromoethyl)phthalimide (1.05 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of the Phthalimide Group (Hydrazinolysis)
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) |
| This compound | 320.15 |
| Hydrazine hydrate | 50.06 |
| Ethanol | - |
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (2-5 equivalents) to the solution.
-
Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide should form.
-
Filter off the precipitate and wash it with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be further purified by an acid-base extraction or column chromatography to isolate the desired primary amine, 2-(4-bromopyrazol-1-yl)ethanamine.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Phthalimides [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Optimizing Reaction Conditions for N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges encountered during this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically achieved through the N-alkylation of 4-bromopyrazole with N-(2-bromoethyl)phthalimide. This reaction falls under the general class of Gabriel synthesis, where the phthalimide group serves as a protected source of a primary amine.
Q2: What are the key reagents and their roles in this synthesis?
-
4-Bromopyrazole: The pyrazole ring is the nucleophile that attacks the electrophilic carbon of N-(2-bromoethyl)phthalimide.
-
N-(2-Bromoethyl)phthalimide: This reagent is the electrophile, providing the ethyl-phthalimide moiety. The bromine atom is the leaving group.
-
Base (e.g., Potassium Carbonate, Sodium Hydride): A base is required to deprotonate the N-H of the pyrazole ring, making it a more potent nucleophile.
-
Solvent (e.g., DMF, Acetonitrile): A polar aprotic solvent is typically used to dissolve the reactants and facilitate the SN2 reaction.
Q3: What are the common side reactions to be aware of?
Potential side reactions include the dialkylation of the pyrazole, although this is generally less common. If using a strong base, side reactions with other functional groups in more complex starting materials could occur. Another potential side product is 1,2-diphthalimidoethane, which can be an impurity in the N-(2-bromoethyl)phthalimide starting material.[1]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What are the typical purification methods for the final product?
Purification is commonly achieved through recrystallization or column chromatography on silica gel.[2] The choice of solvent for recrystallization will depend on the product's solubility characteristics. A common impurity to remove is 1,2-diphthalimidoethane, which can be separated by dissolving the crude product in carbon disulfide and filtering, as the desired product is soluble while the impurity is not.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Ineffective Base: The base may be old, hydrated, or not strong enough to deprotonate the pyrazole. 2. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Poor Quality Starting Materials: The N-(2-bromoethyl)phthalimide or 4-bromopyrazole may be impure or degraded. | 1. Use a freshly opened or properly stored base. Consider a stronger base like sodium hydride if using potassium carbonate is ineffective. 2. Gradually increase the reaction temperature, for example, from room temperature to 60-80 °C, while monitoring for product formation and potential decomposition. 3. Verify the purity of starting materials by techniques like NMR or melting point analysis. |
| Formation of Multiple Products (as seen on TLC) | 1. Regioisomers: If using an unsymmetrical pyrazole, alkylation can occur at different nitrogen atoms, leading to a mixture of regioisomers.[3][4] 2. Side Reactions: As mentioned in the FAQs, side reactions can lead to multiple products. | 1. For unsymmetrical pyrazoles, controlling the regioselectivity can be challenging and may depend on steric and electronic factors. Purification by column chromatography is often necessary to separate the isomers. 2. Optimize reaction conditions (e.g., lower temperature, weaker base) to minimize side reactions. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the workup solvent. 2. Product co-elutes with starting material or impurities during column chromatography. | 1. Use a different solvent for extraction or perform a solvent swap to a solvent in which the product is less soluble to induce precipitation. 2. Adjust the solvent system for column chromatography. A gradient elution might be necessary to achieve better separation. |
| Inconsistent Yields | 1. Variability in reaction conditions: Inconsistent reaction times, temperatures, or reagent stoichiometry. 2. Atmospheric moisture: The presence of water can affect the activity of the base and the overall reaction. | 1. Carefully control all reaction parameters. Ensure accurate measurement of all reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, especially when using water-sensitive bases like sodium hydride. |
Data Presentation
Table 1: Reactant Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Bromopyrazole | C₃H₃BrN₂ | 146.97 | Nucleophile |
| N-(2-Bromoethyl)phthalimide | C₁₀H₈BrNO₂ | 254.08 | Electrophile |
| This compound | C₁₃H₁₀BrN₃O₂ | 320.14 | Product[5] |
Table 2: General Reaction Parameters for N-Alkylation of Pyrazoles
| Parameter | Typical Range/Conditions | Notes |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents are generally preferred. |
| Base | K₂CO₃, NaH, Cs₂CO₃ | The choice of base can influence reaction rate and yield. |
| Temperature | Room Temperature to 100 °C | Optimization is often required. |
| Reaction Time | 2 - 24 hours | Monitored by TLC. |
| Stoichiometry (Pyrazole:Electrophile:Base) | 1 : 1-1.2 : 1.5-2 | A slight excess of the electrophile and base is common. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 4-bromopyrazole (1.0 eq) in dry dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
Technical Support Center: N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide Degradation Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address potential issues related to the degradation of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the chemical structure, the primary degradation pathways are expected to be hydrolysis of the phthalimide group and oxidation of the pyrazole ring. Under thermal or photolytic stress, more complex degradation profiles may be observed.
Q2: How can I minimize the degradation of my compound during storage?
A2: To minimize degradation, store this compound in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidative degradation.
Q3: What are the expected major degradation products?
A3: The major degradation products are likely to be:
-
From Hydrolysis: Phthalic acid and 2-(4-Bromopyrazol-1-yl)ethan-1-amine.
-
From Oxidation: Hydroxylated pyrazole derivatives, such as N-(2-(4-Bromo-5-hydroxypyrazol-1-yl)ethyl)phthalimide.
Q4: My analytical results show unexpected peaks. How can I determine if they are degradation products?
A4: Unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS) could be impurities from the synthesis or degradation products. To identify them, you can perform forced degradation studies under controlled conditions (acidic, basic, oxidative, thermal, and photolytic stress) and compare the resulting chromatograms with your sample. Mass spectrometry (MS) is a powerful tool for the structural elucidation of these unknown peaks.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of the parent compound after sample preparation. | Degradation due to inappropriate pH or temperature during extraction or dissolution. | Ensure the pH of your sample preparation solutions is near neutral. Avoid high temperatures during sample processing. If possible, perform sample preparation at reduced temperatures (e.g., on ice). |
| Appearance of new peaks in the chromatogram upon storage of the analytical solution. | Instability of the compound in the chosen solvent. | Check the stability of your compound in different solvents. Use freshly prepared solutions for analysis whenever possible. If solutions need to be stored, keep them at low temperatures (e.g., 4 °C) and protected from light. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | Evaluate the stability of the compound under your specific bioassay conditions (e.g., pH, temperature, presence of oxidizing agents). Consider preparing fresh stock solutions for each experiment. |
| Formation of a precipitate during the experiment. | Poor solubility of the compound or its degradation products. | Verify the solubility of your compound in the experimental medium. If a precipitate forms upon degradation, it might be a less soluble degradation product (e.g., phthalic acid in acidic conditions). Adjusting the pH might help to redissolve it. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[1][2][3]
1. Acidic Hydrolysis:
-
Protocol: Dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) and add an equal volume of 0.1 M hydrochloric acid. Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).[4]
-
Neutralization: Before analysis, neutralize the sample with an appropriate amount of 0.1 M sodium hydroxide.
-
Analysis: Analyze the sample by HPLC-UV or LC-MS.
2. Basic Hydrolysis:
-
Protocol: Dissolve the compound in a suitable organic solvent and add an equal volume of 0.1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.[4]
-
Neutralization: Neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Analyze the sample by HPLC-UV or LC-MS.
3. Oxidative Degradation:
-
Protocol: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% v/v). Keep the solution at room temperature, protected from light, for a defined period.[5]
-
Analysis: Analyze the sample directly by HPLC-UV or LC-MS.
4. Thermal Degradation:
-
Protocol: Place the solid compound in a temperature-controlled oven (e.g., at 70°C) for a specified duration. For solutions, incubate at a high temperature (e.g., 70°C) in a sealed vial.[6]
-
Sample Preparation: Dissolve the solid sample in a suitable solvent for analysis.
-
Analysis: Analyze by HPLC-UV or LC-MS.
5. Photodegradation:
-
Protocol: Expose a solution of the compound (in a photostable container, e.g., quartz cuvette) to a light source with a specific wavelength range (e.g., UV-A at 365 nm or UV-C at 254 nm) for a defined period. A control sample should be kept in the dark under the same conditions.[3][6]
-
Analysis: Analyze both the exposed and control samples by HPLC-UV or LC-MS.
Analytical Method: HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm and 254 nm).
-
Injection Volume: 10 µL.
Quantitative Data Summary
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of Parent Compound | Major Degradation Products (Relative Peak Area %) |
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | 25 | ||
| Thermal (Solid) | 48 | 70 | ||
| Photolytic (UV-A) | 12 | 25 |
Visualizations
Proposed Degradation Pathways
Caption: Proposed hydrolytic degradation pathway.
Caption: Proposed oxidative degradation pathway.
Experimental Workflow
Caption: General workflow for forced degradation studies.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. q1scientific.com [q1scientific.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ijrpp.com [ijrpp.com]
- 5. ijisrt.com [ijisrt.com]
- 6. medcraveonline.com [medcraveonline.com]
Technical Support Center: Purifying Crude N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the purification of crude N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Based on a typical Gabriel synthesis pathway, the most common impurities are unreacted starting materials. These include:
-
Potassium Phthalimide: A polar salt, usually removable with an aqueous wash.
-
1-Bromo-2-(4-bromopyrazol-1-yl)ethane or N-(2-bromoethyl)phthalimide: Depending on the specific synthetic route, you may have unreacted electrophiles.
-
4-Bromopyrazole: The unreacted nucleophile.
-
Residual Solvents: Solvents used in the reaction, such as DMF or acetonitrile.
Q2: Which purification method should I try first: recrystallization or column chromatography?
A2: A simple recrystallization is often the most efficient first step if your crude material is relatively clean.[1] It is faster and uses less solvent than chromatography. If recrystallization fails to yield a product of sufficient purity, or if the crude mixture is complex with multiple byproducts, flash column chromatography is the recommended next step.[1][2] Thin Layer Chromatography (TLC) should be used to assess the complexity of the crude mixture and guide your decision.
Q3: How do I assess the purity of my final product?
A3: Purity can be assessed using several methods:
-
Thin Layer Chromatography (TLC): The purified product should appear as a single spot.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Commercially available this compound has a reported purity of 98%.[3]
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and reveal the presence of any residual solvents or impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[4]
Troubleshooting Guides
Recrystallization Issues
Q4: My compound "oiled out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[5]
-
Solution 1: Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool slowly.[6]
-
Solution 2: Modify Solvent System: If using a single solvent, try a different one. If using a mixed solvent system, add more of the "good" (highly solubilizing) solvent.[5][6]
-
Solution 3: Slow Cooling: Insulate the flask to ensure the solution cools as slowly as possible, which encourages the formation of an ordered crystal lattice.[5]
-
Solution 4: Use a Seed Crystal: Add a tiny crystal of pure product to the cooled, supersaturated solution to induce crystallization.[5]
Q5: My recrystallization yield is very low. How can I improve it?
A5: Low recovery can be due to several factors.
-
Solution 1: Minimize Hot Solvent: Ensure you are using the absolute minimum amount of boiling solvent needed to dissolve the crude product. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[5]
-
Solution 2: Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice bath to maximize precipitation of the product from the cold solvent.
-
Solution 3: Evaporate Excess Solvent: If too much solvent was added, you can gently boil some of it off to re-saturate the solution and then allow it to cool again.
Column Chromatography Issues
Q6: My compound is streaking on the TLC plate and the column. How can I fix this?
A6: Streaking is often caused by a compound being too polar for the chosen solvent system or due to acidic/basic properties.
-
Solution 1: Adjust Solvent Polarity: Add a small amount (0.5-1%) of a polar modifier like methanol to your eluent. For acidic compounds, a small amount of acetic acid can help, while for basic compounds, triethylamine can prevent streaking.
-
Solution 2: Check Compound Stability: The compound may be decomposing on the silica gel.[2] You can test this by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if degradation spots have appeared. If it is unstable, consider using a less acidic stationary phase like neutral alumina.[2]
Q7: I can't achieve good separation between my product and an impurity.
A7: Poor separation means the difference in retention factors (Rf) is too small.
-
Solution 1: Optimize the Eluent: Systematically test different solvent systems. Changing the composition of the eluent (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can significantly alter selectivity.
-
Solution 2: Use a Longer Column: A longer column provides more surface area and can improve the separation of closely running spots.
-
Solution 3: Dry Loading: If the compound has poor solubility in the eluent, it may broaden on the column. Adsorbing the crude product onto a small amount of silica gel and loading the dry powder onto the column can result in sharper bands.
Data Presentation
The following table summarizes typical purification conditions used for analogous N-substituted phthalimides and pyrazole-containing compounds, which can serve as a starting point for optimization.
| Purification Method | Compound Class | Conditions / Solvents | Typical Yield / Purity | Reference |
| Recrystallization | N-Alkyl Phthalimides | Ethanol | Good for removing minor impurities | [7] |
| N-Alkyl Phthalimides | Acetone/Methanol (1:1 v/v) | Isolated yields of 70-80% reported | [7] | |
| Pyrazole Derivatives | Ethanol/Water (Mixed System) | Effective for polar pyrazoles | [5] | |
| Pyrazole Derivatives | Hexane/Ethyl Acetate | Good for less polar pyrazoles | [5] | |
| Column Chromatography | N-Alkyl Phthalimides | Stationary Phase: Silica GelEluent: Hexane/Ethyl Acetate (e.g., 10:2 v/v) | High Purity (>95%) | [8] |
| Phthalimide Derivatives | Stationary Phase: Silica GelEluent: Chloroform (100%) | Effective for specific derivatives | [9] | |
| Sulfonylated Anilines | Stationary Phase: Silica GelEluent: Ethyl Acetate/Hexanes (Gradient) | High Purity | [10] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
This is a standard method for purifying solid organic compounds when a suitable single solvent is found.[1]
-
Solvent Selection: Place a small amount of crude product in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, the solvent is too good. It should dissolve poorly at room temperature but completely upon heating.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the minimum amount of boiling ethanol required to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove residual solvent.
Protocol 2: Flash Column Chromatography
This method is ideal for separating compounds with different polarities.[12][13]
-
TLC Analysis: Determine an appropriate eluent system using TLC. The ideal system will give the desired product an Rf value of approximately 0.3-0.4 and show good separation from all impurities. A common starting point for N-substituted phthalimides is a mixture of Hexane and Ethyl Acetate.[8]
-
Column Packing: Plug a glass column with a small piece of cotton or glass wool. Add a small layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing without air bubbles. Add another layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or the eluent itself). Using a pipette, carefully add the sample solution to the top of the silica gel.
-
Elution: Carefully add the eluent to the top of the column. Apply pressure (using a pump or bulb) to force the solvent through the column at a steady rate. Start with a less polar solvent mixture and gradually increase the polarity if necessary to elute your compound (gradient elution).
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis and Isolation: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization
Caption: Workflow for purifying crude this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification [chem.rochester.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Separation of N-(Chloroacetyl)phthalimide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters | PLOS One [journals.plos.org]
- 8. thieme-connect.de [thieme-connect.de]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. web.uvic.ca [web.uvic.ca]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Low or inconsistent yield in the N-alkylation reaction.
Potential Causes:
-
Incomplete deprotonation of 4-bromopyrazole: The acidity of the N-H proton in pyrazole is crucial for the reaction to proceed. An inadequate amount or strength of the base can lead to a low concentration of the pyrazole anion.
-
Poor reactivity of the alkylating agent: The quality and reactivity of N-(2-bromoethyl)phthalimide can affect the reaction rate and overall yield.
-
Suboptimal reaction temperature: The reaction may require a specific temperature range to achieve a reasonable rate without promoting side reactions or decomposition.[1]
-
Inappropriate solvent selection: The solvent plays a critical role in solubilizing reactants and influencing the reaction kinetics.[2]
-
Side reactions: Formation of byproducts can consume starting materials and reduce the yield of the desired product.
Solutions:
-
Base Selection: Employ a sufficiently strong base to ensure complete deprotonation of 4-bromopyrazole. Common bases for pyrazole alkylation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH).[1][3] For large-scale synthesis, the choice of base should also consider safety and cost.
-
Reagent Quality: Ensure the purity of both 4-bromopyrazole and N-(2-bromoethyl)phthalimide. The latter can be synthesized from potassium phthalimide and 1,2-dibromoethane.[3]
-
Temperature Optimization: Systematically evaluate the effect of temperature on the reaction. While higher temperatures can increase the reaction rate, they may also lead to the formation of impurities. Monitoring the reaction progress by HPLC or TLC is recommended to determine the optimal temperature.[4]
-
Solvent Screening: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (ACN) are often effective for N-alkylation reactions.[5] The choice of solvent can also impact the regioselectivity of the reaction.[2]
-
Stoichiometry Control: Carefully control the molar ratio of the reactants. A slight excess of the alkylating agent may be used to drive the reaction to completion, but a large excess can lead to the formation of impurities.
Question 2: Formation of a regioisomeric impurity (N-alkylation at the other nitrogen of the pyrazole ring).
Potential Causes:
-
The two nitrogen atoms in the pyrazole ring can both act as nucleophiles, leading to the formation of regioisomers upon alkylation. The regioselectivity is influenced by steric and electronic factors of the pyrazole substrate, as well as the reaction conditions.
Solutions:
-
Solvent Effects: The choice of solvent can significantly influence the regioselectivity of pyrazole alkylation. For some systems, fluorinated alcohols have been shown to improve regioselectivity.[6]
-
Base and Cation Effects: The nature of the base and the corresponding cation can impact the site of alkylation.
-
Temperature Control: Reaction temperature can affect the ratio of regioisomers. It is advisable to run the reaction at a consistent and optimized temperature.[4]
-
Purification: If a mixture of regioisomers is formed, careful purification by column chromatography or recrystallization will be necessary to isolate the desired product.
Question 3: Difficulty in purifying the final product.
Potential Causes:
-
Presence of unreacted starting materials: Incomplete reactions will leave starting materials in the crude product, which may have similar solubility properties to the desired product.
-
Formation of byproducts: A common byproduct in syntheses involving N-(2-bromoethyl)phthalimide is the diphthalimidoethane, formed by the reaction of two molecules of the phthalimide precursor.[3]
-
Oiling out during crystallization: The product may separate as an oil instead of a crystalline solid during the purification process.
Solutions:
-
Reaction Monitoring: Monitor the reaction to ensure it goes to completion, minimizing the amount of unreacted starting materials.
-
Work-up Procedure: An effective work-up is crucial. This may involve washing the organic layer with water and brine to remove inorganic salts and water-soluble impurities.
-
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. A systematic screening of solvents is recommended to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[3][5]
-
Column Chromatography: For challenging separations, flash column chromatography on silica gel can be employed to isolate the pure product.[1]
-
Troubleshooting Crystallization: If the product oils out, try using a different solvent system, adjusting the cooling rate, or seeding the solution with a small crystal of the pure product.[5]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and their typical molar ratios for the scale-up synthesis?
For the N-alkylation step, the key starting materials are 4-bromopyrazole and N-(2-bromoethyl)phthalimide. A typical molar ratio would be 1.0 equivalent of 4-bromopyrazole to 1.0-1.2 equivalents of N-(2-bromoethyl)phthalimide. A slight excess of the alkylating agent can help drive the reaction to completion. The base, such as potassium carbonate, is typically used in excess, for example, 1.5 to 2.0 equivalents.
Q2: What are the most suitable solvents for the N-alkylation reaction at an industrial scale?
The choice of solvent for scale-up depends on several factors including reaction performance, cost, safety, and environmental impact.[2] Aprotic polar solvents like DMF and ACN are often effective.[5] However, their high boiling points can make them difficult to remove. Acetone can also be a suitable solvent, especially when using potassium carbonate as the base.[1] A thorough solvent screening and process optimization are necessary to select the best solvent for a large-scale process.
Q3: What are the key safety considerations for this synthesis?
-
Reagent Handling: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. 4-bromopyrazole and N-(2-bromoethyl)phthalimide should be handled in a well-ventilated area.
-
Exothermic Reactions: The N-alkylation reaction can be exothermic. For large-scale reactions, it is crucial to have adequate cooling and temperature control to prevent a runaway reaction.[4] Addition of reagents should be done portion-wise or via a dropping funnel to manage the heat evolution.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][4] A sample of the reaction mixture can be taken at regular intervals and analyzed to determine the consumption of starting materials and the formation of the product.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Pyrazoles (Based on Analogous Systems)
| Parameter | Method A | Method B | Method C |
| Pyrazole | 4-Iodopyrazole | Pyrazole | 3-Substituted Pyrazoles |
| Alkylating Agent | Alkyl Halide | Alkyl Halide | Alkyl Halide |
| Base | 20% aq. NaOH | Solid KOH / K₂CO₃ | K₂CO₃ |
| Solvent | Acetone | Toluene (optional) | DMSO |
| Catalyst | None | TBAB (Phase Transfer) | None |
| Temperature | Room Temperature | Room Temp. to 80 °C | Not specified |
| Typical Yield | Moderate to Good | High | Good |
| Reference | [1] | [1] | [7] |
Note: This table is a summary of conditions reported for similar reactions and should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: Synthesis of N-(2-bromoethyl)phthalimide (Intermediate)
This protocol is adapted from established Gabriel synthesis procedures.[3][8]
-
Preparation of Potassium Phthalimide: In a suitable reaction vessel, dissolve phthalimide in a suitable solvent such as ethanol. Add a stoichiometric amount of potassium hydroxide solution in ethanol. The potassium phthalimide will precipitate out. Filter the solid, wash with ethanol, and dry under vacuum.
-
Alkylation: In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge potassium phthalimide (1.0 eq.) and an excess of 1,2-dibromoethane (2.5-3.0 eq.). Heat the mixture to 180-190 °C and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Work-up and Purification: Cool the reaction mixture and remove the excess 1,2-dibromoethane by vacuum distillation. The remaining solid residue contains the product and potassium bromide. Extract the product with a suitable hot solvent (e.g., ethanol or carbon disulfide) to separate it from the inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield N-(2-bromoethyl)phthalimide.
Protocol 2: Scale-up Synthesis of this compound
This is a representative protocol based on general N-alkylation procedures. Optimization will be required for a specific scale.
-
Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge 4-bromopyrazole (1.0 eq.) and a suitable solvent (e.g., DMF or acetone).
-
Base Addition: Add potassium carbonate (1.5-2.0 eq.) to the stirred suspension.
-
Alkylation: Slowly add a solution of N-(2-bromoethyl)phthalimide (1.05 eq.) in the same solvent to the reaction mixture at a controlled rate to manage any exotherm.
-
Reaction: Heat the reaction mixture to a predetermined optimal temperature (e.g., 60-80 °C) and stir until the reaction is complete as monitored by HPLC.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford pure this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. catsci.com [catsci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
"handling and safety precautions for N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide"
This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding its handling and safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[2][5]. Some suppliers recommend refrigerated storage[6]. It should be kept away from incompatible substances such as strong oxidizing agents[2][7][8].
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or glasses, and a lab coat[5][9][10]. If there is a risk of generating dust or aerosols, a respirator may be necessary[10][11].
Q4: What should I do in case of accidental exposure?
A4: In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[2][5][12].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2][12].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen[2][5].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water[2][5]. In all cases of exposure, seek immediate medical attention[2][4][12].
Troubleshooting Guide
Problem 1: The compound is not dissolving in my solvent of choice.
-
Possible Cause: this compound may have limited solubility in certain solvents.
-
Solution: While specific solubility data is not widely published, phthalimide derivatives often dissolve in polar aprotic solvents such as DMF or DMSO. Gentle heating may aid dissolution. It is recommended to perform small-scale solubility tests with a variety of solvents to find the most suitable one for your experiment.
Problem 2: I observe unexpected side products in my reaction.
-
Possible Cause: The phthalimide group can be susceptible to cleavage under certain conditions, such as in the presence of strong bases or nucleophiles. The bromopyrazole moiety may also participate in side reactions.
-
Solution: Review your reaction conditions. If using a strong base, consider a milder alternative. Ensure your starting materials and solvents are pure and dry. Protecting group strategies may be necessary for other functional groups in your molecule.
Problem 3: The compound appears to be degrading over time in storage.
-
Possible Cause: Improper storage conditions, such as exposure to moisture, light, or incompatible chemicals, can lead to degradation[13].
-
Solution: Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place as recommended[2][5][6]. Storing under an inert atmosphere (e.g., argon or nitrogen) may also be beneficial.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C13H10BrN3O2 | [1] |
| Molecular Weight | 320.14 g/mol | [1] |
| IUPAC Name | 2-[2-(4-bromopyrazol-1-yl)ethyl]isoindole-1,3-dione | [1] |
| CAS Number | 1226808-60-1 | [1][6] |
Experimental Protocol: General Procedure for Amine Synthesis via Gabriel Synthesis
This compound is a suitable substrate for the Gabriel synthesis to produce the corresponding primary amine.
Materials:
-
This compound
-
Hydrazine hydrate or a strong acid (e.g., HBr)
-
Ethanol or a suitable solvent
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.
-
Reagent Addition: Add hydrazine hydrate to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. A precipitate of phthalhydrazide should form.
-
Isolation: Filter the mixture to remove the precipitate.
-
Purification: The filtrate, containing the desired amine, can be further purified by extraction and/or chromatography.
Note: This is a general protocol and may require optimization for specific experimental conditions.
Visualizations
Caption: Workflow for handling a small chemical spill.
References
- 1. This compound | C13H10BrN3O2 | CID 53216871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. aksci.com [aksci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | 1226808-60-1 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.se [fishersci.se]
- 10. benchchem.com [benchchem.com]
- 11. 3m.com [3m.com]
- 12. broadpharm.com [broadpharm.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Synthesis of N-Substituted Phthalimides
Welcome to the technical support center for the synthesis of N-substituted phthalimides. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-substituted phthalimides?
A1: The two primary methods for synthesizing N-substituted phthalimides are the Gabriel Synthesis and the direct condensation of phthalic anhydride with a primary amine. The Gabriel Synthesis involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by deprotection to yield a primary amine.[1] This method is renowned for preventing over-alkylation, a common issue in other amine syntheses.[2] The direct condensation method involves heating phthalic anhydride with a primary amine, often in a solvent like glacial acetic acid.[3]
Q2: Why is the Gabriel Synthesis often preferred for preparing primary amines?
A2: The Gabriel Synthesis is favored because the use of the phthalimide anion as a nucleophile prevents the over-alkylation that can occur when using ammonia or primary amines directly. In direct alkylation, the product amine can react further with the alkyl halide to form secondary, tertiary, and even quaternary ammonium salts. The phthalimide group acts as a protecting group for the amine, ensuring that only a single alkylation occurs.[2]
Q3: Can I use secondary or tertiary alkyl halides in the Gabriel Synthesis?
A3: It is generally not advisable to use secondary or tertiary alkyl halides in the Gabriel Synthesis. The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance. Secondary and tertiary alkyl halides are more sterically hindered, which significantly slows down the rate of nucleophilic substitution. Furthermore, with secondary and tertiary halides, competing elimination reactions (E2) become more prevalent, leading to the formation of alkenes as side products and reducing the yield of the desired N-substituted phthalimide.[4]
Q4: What are the common challenges in the final deprotection step of the Gabriel Synthesis?
A4: The final deprotection step, which liberates the primary amine, can present several challenges. Traditional methods using strong acids or bases can be harsh and may not be suitable for substrates with sensitive functional groups.[5] The Ing-Manske procedure, which uses hydrazine hydrate, is a milder alternative but can sometimes be challenging in terms of purification, as the phthalhydrazide byproduct can be difficult to remove completely.[1]
Troubleshooting Guides
Problem 1: Low or No Yield of N-Substituted Phthalimide
Q: I am getting a very low yield or no product at all in my N-alkylation of potassium phthalimide. What could be the issue?
A: Several factors could be contributing to a low or nonexistent yield. Consider the following troubleshooting steps:
-
Reagent Quality:
-
Potassium Phthalimide: If you are using pre-made potassium phthalimide, it may have degraded due to moisture. Consider preparing it in situ by reacting phthalimide with a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in your reaction flask.
-
Alkyl Halide: Ensure your alkyl halide is pure and has not decomposed. The reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl. If you are using a less reactive chloride, consider converting it to the corresponding iodide by adding a catalytic amount of sodium iodide (NaI) to the reaction mixture (Finkelstein reaction).
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) are generally preferred for the SN2 reaction.[6] Ensure your solvent is anhydrous, as water can hydrolyze the potassium phthalimide.
-
Temperature: The reaction may require heating. Typical temperatures range from 60 to 120°C. If the reaction is sluggish at a lower temperature, gradually increase the heat while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction by TLC until the starting material (alkyl halide) is consumed.
-
-
Substrate Suitability:
-
As mentioned in the FAQs, secondary and tertiary alkyl halides are poor substrates for this reaction due to steric hindrance and competing elimination reactions.[4] This method is most effective for primary alkyl halides.
-
Problem 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction. How can I minimize this?
A: The formation of side products is a common issue, particularly when using more hindered alkyl halides.
-
Elimination Products (Alkenes): This is the most common side reaction with secondary and, to a greater extent, tertiary alkyl halides. To minimize elimination, use a less sterically hindered primary alkyl halide if your synthetic route allows. Using a less basic phthalimide salt or milder reaction conditions (lower temperature) might also help, but this could also slow down the desired substitution reaction.
-
Hydrolysis Products: If there is water in your reaction mixture, the potassium phthalimide can hydrolyze back to phthalimide and KOH. Ensure all your reagents and solvents are anhydrous.
Problem 3: Difficulty in Product Purification
Q: I am having trouble purifying my N-substituted phthalimide. What are the best practices?
A: Purification can often be achieved through recrystallization.
-
Choosing a Recrystallization Solvent: The ideal solvent should dissolve your N-substituted phthalimide well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing phthalimides include ethanol, acetic acid, or mixtures of ethanol and water.[7]
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form large, pure crystals.
-
Further cool the solution in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[7]
-
Dry the crystals thoroughly.
-
Data Presentation
The yield of N-substituted phthalimides can be influenced by various factors. The following tables provide some reported yields under different conditions to guide your experimental design.
Table 1: Yields of N-Substituted Phthalimides from Phthalic Anhydride and Amines
| N-Substituent | Amine | Solvent | Reaction Time | Yield (%) | Reference |
| 2-hydroxyethyl | 2-aminoethanol | Microwave | 4-5 min | 64 | |
| 3-hydroxypropyl | 3-aminopropanol | Microwave | 4-5 min | 88 | |
| 2-morpholinoethyl | N-(2-aminoethyl)morpholine | Microwave | 4-5 min | 62 | |
| Phenyl | Aniline | Glacial Acetic Acid | 3 h | 62-78 | [3] |
| Various Amino Acids | Glycine, Alanine, etc. | Glacial Acetic Acid | 2 h | 66.8-95.8 | [3] |
Table 2: Reported Yields for N-Benzylphthalimide Synthesis
| Starting Materials | Catalyst/Base | Solvent | Yield (%) | Purity (%) | Reference |
| Phthalic acid and benzylamine | Triethylamine/trinitromethane eutectic liquid | N,N-dimethylformamide | 85 | 99.8 | [8] |
| Phthalic acid and benzylamine | Triethylamine/trinitromethane eutectic liquid | N,N-dimethylformamide | 83 | 99.3 | [8] |
Experimental Protocols
Protocol 1: Synthesis of N-Alkylphthalimide via Gabriel Synthesis
This protocol describes a general procedure for the N-alkylation of potassium phthalimide.
Materials:
-
Potassium phthalimide
-
Primary alkyl halide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized water
-
Dichloromethane (or other suitable extraction solvent)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous DMF, add the primary alkyl halide (1.0 equivalent).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the alkyl halide is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude N-alkylphthalimide.
-
Purify the crude product by recrystallization.
Protocol 2: Deprotection of N-Alkylphthalimide using Hydrazine (Ing-Manske Procedure)
This protocol outlines the cleavage of the phthalimide group to yield the primary amine.
Materials:
-
N-alkylphthalimide
-
Ethanol
-
Hydrazine hydrate
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Sodium Hydroxide (NaOH) solution
-
Dichloromethane (or other suitable extraction solvent)
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction by TLC. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Heat the mixture at reflux for an additional hour to ensure complete precipitation of the phthalhydrazide.
-
Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous solution, add a concentrated NaOH solution until the pH is strongly basic (pH > 12).
-
Extract the liberated primary amine with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude primary amine.
-
The crude amine can be further purified by distillation or chromatography as required.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of primary amines via the Gabriel Synthesis.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
- 4. orgosolver.com [orgosolver.com]
- 5. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. CN112409237B - Preparation method of N-benzylphthalimide - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthesis of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of innovation. This guide provides a comparative analysis of two potential synthetic routes for N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide, a molecule of interest for further chemical exploration. The comparison is based on established chemical transformations, with detailed experimental protocols and quantitative data to aid in methodological selection.
Two primary synthetic strategies are evaluated: a classical N-alkylation approach and a Mitsunobu reaction pathway. Each method presents distinct advantages and considerations in terms of reaction steps, reagents, and overall efficiency.
Method 1: N-Alkylation of 4-Bromopyrazole
This route involves the preparation of two key intermediates, 4-bromopyrazole and N-(2-bromoethyl)phthalimide, followed by their coupling to form the target molecule.
Method 2: Mitsunobu Reaction Pathway
The second approach also begins with the synthesis of 4-bromopyrazole, but then proceeds through a hydroxyethyl intermediate, which is subsequently coupled with phthalimide via a Mitsunobu reaction.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for each step in the proposed synthetic routes. Yields and reaction conditions are based on literature precedents for analogous transformations.
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Method 1 | N-Alkylation | |||||
| 1a | Bromination of Pyrazole | 1H-Pyrazole, N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | 2 | ~95 |
| 1b | Synthesis of N-(2-bromoethyl)phthalimide | Potassium Phthalimide, 1,2-Dibromoethane | None (neat) | 180-190 | 12 | 69-79 |
| 1c | N-Alkylation | 4-Bromopyrazole, N-(2-bromoethyl)phthalimide, Cs₂CO₃ | DMF | Room Temp. | 24 | Estimated 80-90 |
| Method 2 | Mitsunobu Reaction | |||||
| 2a | Bromination of Pyrazole | 1H-Pyrazole, N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | 2 | ~95 |
| 2b | Synthesis of 2-(4-Bromopyrazol-1-yl)ethanol | 4-Bromopyrazole, 2-Chloroethanol, NaOH | Water | 100 | 4 | ~70 |
| 2c | Mitsunobu Reaction | 2-(4-Bromopyrazol-1-yl)ethanol, Phthalimide, PPh₃, DIAD | THF | 0 to Room Temp. | 6-8 | Estimated 80-90 |
Logical Workflow of Synthesis Comparison
Caption: Comparative workflow of the two proposed synthetic routes.
Experimental Protocols
Method 1: N-Alkylation
Step 1a: Synthesis of 4-Bromopyrazole
To a solution of 1H-pyrazole (1.0 eq) in acetonitrile, N-bromosuccinimide (1.0 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 2 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 4-bromopyrazole.
Step 1b: Synthesis of N-(2-bromoethyl)phthalimide
In a round-bottomed flask, potassium phthalimide (1.0 eq) and 1,2-dibromoethane (3.0 eq) are heated at 180-190°C for 12 hours with stirring. The excess 1,2-dibromoethane is then removed by distillation under reduced pressure. The crude product is extracted with hot ethanol, and the solvent is evaporated. The residue is recrystallized from ethanol to yield N-(2-bromoethyl)phthalimide.[1]
Step 1c: N-Alkylation of 4-Bromopyrazole
To a solution of 4-bromopyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), cesium carbonate (1.5 eq) is added, and the mixture is stirred for 30 minutes at room temperature. N-(2-bromoethyl)phthalimide (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 24 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to give this compound.
Method 2: Mitsunobu Reaction
Step 2a: Synthesis of 4-Bromopyrazole
This step is identical to Step 1a in Method 1.
Step 2b: Synthesis of 2-(4-Bromopyrazol-1-yl)ethanol
A mixture of 4-bromopyrazole (1.0 eq), 2-chloroethanol (1.2 eq), and sodium hydroxide (1.2 eq) in water is heated at 100°C for 4 hours. After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-(4-bromopyrazol-1-yl)ethanol.
Step 2c: Mitsunobu Reaction
To a solution of 2-(4-bromopyrazol-1-yl)ethanol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C, diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 6-8 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final product, this compound.[2][3]
References
Navigating Analytical Method Validation for N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide: A Comparative Guide
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1] For pharmaceutical analysis, this typically involves evaluating parameters such as specificity, linearity, accuracy, precision, and the limits of detection and quantification.[2][3][4] Regulatory bodies like the FDA and the principles outlined in the International Council for Harmonisation (ICH) guidelines provide a framework for these validation studies.[3][4]
Comparative Analysis of Suitable Analytical Techniques
Given the structural features of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most anticipated analytical technique.[4][5] The choice of detector, primarily between Ultraviolet (UV) and Mass Spectrometry (MS), will depend on the specific requirements of the analysis.
| Parameter | HPLC-UV | LC-MS |
| Specificity | Good, but potential for interference from co-eluting impurities with similar UV spectra. | Excellent, as it provides mass-to-charge ratio information, allowing for definitive identification.[6] |
| Sensitivity (LOD/LOQ) | Moderate, typically in the microgram to nanogram per milliliter range. | High to very high, capable of detecting picogram to femtogram levels.[6] |
| Linearity & Range | Generally exhibits good linearity over a wide concentration range.[1][2] | Can have a narrower linear dynamic range compared to UV detection. |
| Accuracy & Precision | High accuracy and precision are achievable with proper method validation.[3][5] | High accuracy and precision, though can be more susceptible to matrix effects. |
| Cost & Complexity | Lower initial investment and operational cost; relatively straightforward to operate. | Higher initial investment and maintenance costs; requires more specialized expertise. |
| Information Provided | Quantitative data based on UV absorbance. | Provides both quantitative and qualitative (structural) information.[6] |
Experimental Protocols: A Roadmap to Validation
The following outlines a general protocol for the development and validation of a Reverse-Phase HPLC (RP-HPLC) method with UV detection for the quantification of this compound. This serves as a foundational methodology that would require optimization for the specific analyte and sample matrix.
Method Development
-
Column Selection: A C18 column is a common starting point for molecules of this polarity.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. Gradient elution may be necessary to achieve adequate separation from any impurities.
-
Detection Wavelength: The UV spectrum of this compound should be recorded to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
System Suitability: Before formal validation, system suitability tests are performed to ensure the chromatographic system is performing adequately.[2] This includes parameters like peak resolution, tailing factor, and theoretical plates.
Method Validation
-
Specificity: To demonstrate specificity, a solution of the analyte is injected, along with a placebo (matrix without the analyte) and a mixture of the analyte and potential impurities. The method should show no interference at the retention time of the analyte peak.[1][2]
-
Linearity: Linearity is established by preparing a series of solutions of the analyte at different concentrations (typically 50-150% of the expected concentration) and plotting the detector response against the concentration. A correlation coefficient (r²) of ≥0.995 is generally considered acceptable.[2]
-
Accuracy: The accuracy is determined by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with the analyte at different concentration levels). The percentage recovery should be within a predefined acceptance criterion (e.g., 98-102%).
-
Precision:
-
Repeatability (Intra-assay precision): This is assessed by performing multiple analyses of the same sample on the same day, by the same analyst, and on the same instrument.[5]
-
Intermediate Precision: This evaluates the method's performance under different conditions, such as on different days, with different analysts, or on different instruments. The relative standard deviation (RSD) for precision studies should typically be ≤2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[2] These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: The robustness of the method is its ability to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, and column temperature.[2]
Visualizing the Validation Process
To better understand the workflow and decision-making involved in analytical method validation, the following diagrams are provided.
Caption: Workflow for Analytical Method Validation.
Caption: Decision Tree for Analytical Method Selection.
References
Spectroscopic Showdown: Unveiling the Molecular Fingerprints of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide and Its Precursors
A detailed comparative analysis of the spectroscopic characteristics of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide alongside its synthetic precursors, 4-bromopyrazole and N-(2-bromoethyl)phthalimide. This guide provides researchers, scientists, and drug development professionals with a comprehensive spectroscopic dataset, experimental methodologies, and a clear visualization of the synthetic pathway to aid in the characterization and utilization of these compounds.
This guide delves into the spectroscopic nuances of the heterocyclic compound this compound and its foundational building blocks. Through a systematic presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, this document offers a clear comparative framework. Detailed experimental protocols are provided to ensure the reproducibility of the presented data, and a logical flow of the synthesis is illustrated through a chemical workflow diagram.
Data Presentation: A Spectroscopic Comparison
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Pyrazole-H3 | Pyrazole-H5 | Phthalimide-H | -CH₂-N (Pyrazole) | -CH₂-N (Phthalimide) |
| 4-Bromopyrazole | ~7.6 | ~7.6 | N/A | N/A | N/A |
| N-(2-bromoethyl)phthalimide | N/A | N/A | ~7.7 - 7.9 | N/A | ~4.0 |
| This compound | ~7.5 | ~7.5 | ~7.7 - 7.9 | ~4.4 | ~4.1 |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Pyrazole-C3/C5 | Pyrazole-C4 | Phthalimide-C=O | Phthalimide-Ar-C | -CH₂-N (Pyrazole) | -CH₂-N (Phthalimide) |
| 4-Bromopyrazole | ~130-135 | ~95-100 | N/A | N/A | N/A | N/A |
| N-(2-bromoethyl)phthalimide | N/A | N/A | ~168.0 | ~123.0, 132.0, 134.0 | N/A | ~39.0 |
| This compound | ~130-135 | ~95-100 | ~168.0 | ~123.0, 132.0, 134.0 | ~50.0 | ~38.0 |
Table 3: Infrared (IR) Spectroscopy Data (Wavenumbers in cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (imide) | C-N Stretch | C-Br Stretch |
| 4-Bromopyrazole | ~3100-3300 | N/A | ~1100-1300 | ~500-600 |
| N-(2-bromoethyl)phthalimide | N/A | ~1715, 1770 | ~1300-1400 | ~600-700 |
| This compound | N/A | ~1715, 1770 | ~1100-1400 | ~500-600 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 4-Bromopyrazole | 146/148 | 119/121 ([M-HCN]⁺), 67 ([M-Br]⁺) |
| N-(2-bromoethyl)phthalimide | 253/255 | 174 ([M-CH₂Br]⁺), 160 ([M-Br-CH₂]⁺), 147 ([Phthalimide]⁺) |
| This compound | 320/322 | 174 ([M-C₅H₅BrN₂]⁺), 160, 147, 146/148 ([4-Bromopyrazole]⁺) |
Experimental Protocols
A general outline for the synthesis and spectroscopic characterization is provided below. Specific parameters may vary based on the instrumentation and laboratory conditions.
Synthesis of this compound
The synthesis is typically achieved through a nucleophilic substitution reaction.
-
Deprotonation of 4-Bromopyrazole: 4-Bromopyrazole is treated with a suitable base, such as sodium hydride or potassium carbonate, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile at room temperature to generate the pyrazolide anion.
-
Alkylation: N-(2-bromoethyl)phthalimide, dissolved in the same solvent, is added to the reaction mixture. The mixture is then stirred, often with heating (e.g., 60-80 °C), for several hours to facilitate the substitution of the bromide by the pyrazolide anion.
-
Work-up and Purification: The reaction mixture is cooled, and the product is typically extracted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Mass spectra are recorded using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compounds.
Visualization of the Synthetic Pathway
The following diagram illustrates the synthetic route from the precursors to the final product.
Caption: Synthetic pathway for this compound.
Novel Phthalimide Derivatives: A Comparative Guide to Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel therapeutic agents, phthalimide derivatives have garnered significant attention due to their broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a comparative analysis of the antimicrobial performance of various novel phthalimide derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation and selection of promising candidates for further drug development.
Performance Comparison of Novel Phthalimide Derivatives
The antimicrobial efficacy of newly synthesized phthalimide derivatives has been evaluated against a range of pathogenic bacteria and fungi. The data, summarized below, highlights the Minimum Inhibitory Concentration (MIC) of these compounds, a key indicator of their potency. Lower MIC values denote greater antimicrobial activity.
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Series 1: Phthalimide Analogs | ||||
| 4c | Staphylococcus aureus | 0.98 | Ampicillin | 0.49 |
| 4f | Escherichia coli | 1.95 | Ciprofloxacin | 0.98 |
| 4g | Candida albicans | 0.49 | Amphotericin B | 0.98 |
| 4h | Mycobacterium tuberculosis | 0.98 | Isoniazid | 0.24 |
| 5d | Staphylococcus aureus | 0.49 | Ampicillin | 0.49 |
| 5e | Escherichia coli | 0.98 | Ciprofloxacin | 0.98 |
| 6c | Candida albicans | 1.95 | Amphotericin B | 0.98 |
| Series 2: Hydrazono-ethyl Phenyl Derivatives | ||||
| 12 | Bacillus subtilis | - | Ampicillin, Cefotaxime, Gentamicin | - |
| Pseudomonas aeruginosa | - | Cefotaxime, Gentamicin | - | |
| Series 3: Phthalimide Aryl Esters | ||||
| 3b | Staphylococcus aureus | 128 | - | - |
| Pseudomonas aeruginosa | 128 | Chloramphenicol | 64 | |
| Candida tropicalis | 128 | Fluconazole | 256 | |
| Candida albicans | 128 | Fluconazole | 128 |
Experimental Protocols
The following methodologies are standard assays used to determine the antimicrobial activity of the phthalimide derivatives presented.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Microtiter Plates: The phthalimide derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Agar Well Diffusion Method
This method is used for preliminary screening of antimicrobial activity.
-
Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate (e.g., Mueller-Hinton Agar).
-
Well Preparation: Wells of a fixed diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Application of Compounds: A specific volume of the dissolved phthalimide derivative at a known concentration is added to each well. A control well contains only the solvent.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger inhibition zone indicates greater antimicrobial activity.
Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Molecular docking studies have suggested that some novel phthalimide derivatives exert their antibacterial effect by targeting essential bacterial enzymes, such as DNA gyrase (specifically the GyrB subunit). This enzyme is crucial for bacterial DNA replication and repair.
Caption: Inhibition of bacterial DNA gyrase by a novel phthalimide derivative.
Proposed Antifungal Mechanism: Targeting Ergosterol Biosynthesis
For antifungal activity, a proposed mechanism involves the inhibition of enzymes critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately fungal cell death.
Caption: Proposed antifungal mechanism via inhibition of ergosterol biosynthesis.
Experimental Workflow for Antimicrobial Screening
The general workflow for the synthesis and evaluation of novel phthalimide derivatives for their antimicrobial properties is outlined below.
Caption: General workflow for antimicrobial evaluation of phthalimide derivatives.
Phthalimide Analogues: A Comparative Docking Study for Novel Therapeutic Design
A comprehensive analysis of phthalimide-based analogues reveals their promising potential across diverse therapeutic areas, including oncology, neurodegenerative diseases, and infectious agents. This guide synthesizes data from multiple in silico studies, offering a comparative perspective on the binding affinities of various phthalimide derivatives against key biological targets. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions, this guide serves as a valuable resource for researchers, scientists, and drug development professionals in the rational design of next-generation phthalimide-based therapeutics.
The phthalimide scaffold, a privileged structure in medicinal chemistry, has demonstrated a broad spectrum of biological activities. Its versatility allows for structural modifications that can be tailored to interact with specific biological targets with high affinity and selectivity. This comparative guide delves into the molecular docking studies of these analogues, providing a clear comparison of their predicted binding efficiencies.
Quantitative Comparison of Binding Affinities
Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a small molecule to its protein target. The binding energy, typically expressed in kcal/mol, is a key metric where lower values indicate a more favorable and stable interaction. The following tables summarize the binding energies and inhibitory concentrations of various phthalimide derivatives against several critical therapeutic targets.
Anticancer Targets
Phthalimide derivatives have been extensively studied for their anticancer properties, targeting various proteins involved in cancer progression.[1][2][3][4]
| Derivative | Target Protein | Binding Energy (kcal/mol) | IC50 | Reference Compound | Reference Binding Energy (kcal/mol) |
| P7 | TGF-β (ALK5) (PDB: 1RW8) | -12.28 | - | Capecitabine | -6.95 |
| P4 | TGF-β (ALK5) (PDB: 1RW8) | -11.42 | - | Capecitabine | -6.95 |
| P3 | TGF-β (ALK5) (PDB: 1RW8) | < -10.0 | - | Capecitabine | -6.95 |
| P10 | TGF-β (ALK5) (PDB: 1RW8) | -8.99 | - | Capecitabine | -6.95 |
| P2 | TGF-β (ALK5) (PDB: 1RW8) | -7.22 | - | Capecitabine | -6.95 |
| P11 | TGF-β (ALK5) (PDB: 1RW8) | -7.50 | - | Capecitabine | -6.95 |
| Compound 4 | VEGFR-2 | - | - | Staurosporine | - |
| Compound 5c | - | - | 2.74 µM (HepG-2) | - | - |
| Compound 5a | - | - | < 20 µM | - | - |
| Compound 5b | - | - | < 20 µM | - | - |
| Compound 7d | - | - | < 20 µM | - | - |
Table 1: Comparative binding energies and IC50 values of phthalimide analogues against anticancer targets.[5][6]
Neurodegenerative Disease Targets
In the context of Alzheimer's disease, phthalimide derivatives have been investigated as inhibitors of key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO).[7][8][9][10]
| Derivative | Target Protein | Binding Energy (kcal/mol) | IC50 | Reference Compound | Reference Binding Energy (kcal/mol) |
| Compound 3e | AChE | -9.885 | 0.24 µM | Donepezil | -13.443 |
| Compound 3e | BChE | -8.333 | 6.29 µM | Donepezil | -9.199 |
| Compound 3f | MAO-B | -11.876 | 0.09 µM | Safinamide | - |
| Compound 1 | AChE | - | 10 µM | - | - |
| Compound 3 | AChE | - | 18 µM | - | - |
| Compound 2 | AChE | - | 140 µM | - | - |
| Compound 3 | BChE | - | 11 µM | - | - |
| Compound 2 | BChE | - | 50 µM | - | - |
| Compound 1 | BChE | - | 80 µM | - | - |
| Compound 7 | AChE | - | 1.35 µM | - | - |
| Compound 3 | BChE | - | 13.41 µM | - | - |
Table 2: Comparative binding energies and IC50 values of phthalimide analogues against neurodegenerative disease targets.[7][8][10]
Antimicrobial and Antiviral Targets
The therapeutic potential of phthalimide analogues extends to infectious diseases, with studies demonstrating their interaction with essential microbial and viral enzymes.[11][12]
| Derivative | Target Protein | Binding Energy (kcal/mol) | IC50 | Reference Compound | Reference Binding Energy (kcal/mol) |
| Compound 11 | HIV-1 RT (3HVT) | -6.45 to -9.50 | 60.90 µg/mL | Nevirapine | - |
| Compound 29 | HIV-1 RT (3HVT) | -6.45 to -9.50 | 98.10 µg/mL | Nevirapine | - |
| Compound 25 | HIV-1 RT (3HVT) | -6.45 to -9.50 | 120.75 µg/mL | Nevirapine | - |
| Compound 4 | E. coli DNA gyrase B | - | - | Novobiocin | - |
Table 3: Comparative binding energies and IC50 values of phthalimide analogues against antimicrobial and antiviral targets.[3][12]
Experimental Protocols
The in silico molecular docking studies cited in this guide predominantly utilized AutoDock software. The general methodology is outlined below.
1. Ligand and Receptor Preparation:
-
The three-dimensional structures of the phthalimide derivatives (ligands) were sketched using appropriate chemical drawing software and subsequently optimized to their lowest energy conformation.
-
The crystal structures of the target proteins (receptors) were obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands were typically removed from the protein structure. Polar hydrogen atoms were added, and Kollman charges were assigned.
2. Docking Simulation:
-
A grid box was defined to encompass the active site of the target protein. The dimensions and center of the grid were determined based on the co-crystallized ligand or through active site prediction servers.
-
The Lamarckian Genetic Algorithm was commonly employed for the docking calculations, performing multiple independent docking runs.
-
The resulting docking poses were clustered based on root-mean-square deviation (RMSD).
3. Analysis of Results:
-
The binding affinity was evaluated based on the calculated free energy of binding (ΔG), reported in kcal/mol.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed to understand the binding mode.
For instance, in the study targeting the TGF-β protein (PDB: 1RW8), a cubic grid box with dimensions of 56 x 42 x 50 Å and a spacing of 0.375 Å was centered at X: 2.403, Y: 13.347, and Z: 10.690.[5]
Visualizing Molecular Interactions and Pathways
Diagrams of signaling pathways and experimental workflows provide a clear visual context for the data presented.
Caption: A generalized workflow for molecular docking studies of phthalimide analogues.
Caption: Simplified TGF-β signaling pathway and the inhibitory action of phthalimide analogues.
Conclusion
The comparative analysis of molecular docking studies underscores the significant potential of phthalimide-based analogues as versatile therapeutic agents. The quantitative data on binding affinities, coupled with detailed experimental protocols, provides a solid foundation for the rational design of novel inhibitors targeting a range of diseases. The structural flexibility of the phthalimide scaffold allows for fine-tuning of its interactions with specific biological targets, paving the way for the development of more potent and selective drugs. Further experimental validation is warranted to translate these promising in silico findings into tangible clinical applications.
References
- 1. dialnet.unirioja.es [dialnet.unirioja.es]
- 2. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [medigraphic.com]
- 3. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiamnesic Effects of Novel Phthalimide Derivatives in Scopolamine-Induced Memory Impairment in Mice: A Useful Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thaiscience.info [thaiscience.info]
Safety Operating Guide
Proper Disposal of N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide, a brominated heterocyclic organic compound, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Immediate Safety and Handling Precautions:
Prior to handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS) for comprehensive safety information. When preparing for disposal, personnel should wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[3][4]
Waste Classification:
This compound is classified as a halogenated organic waste due to the presence of bromine in its structure.[5] This classification is critical as it dictates the specific disposal pathway required. Halogenated organic wastes must be segregated from non-halogenated waste streams to ensure proper treatment and to avoid potentially hazardous reactions.[5][6][7]
Step-by-Step Disposal Procedure:
-
Segregation: At the point of generation, carefully separate waste containing this compound from all other waste streams, particularly non-halogenated organic solvents, aqueous waste, and solid waste.[5][6]
-
Container Selection: Use a designated, properly labeled, and leak-proof waste container for "Halogenated Organic Waste."[4][5][8] The container must be compatible with the chemical and have a secure, tight-fitting lid.[4]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[4][5][6] Do not use abbreviations or chemical formulas.[4]
-
Collection of Waste:
-
Solid Waste: For the pure compound or materials contaminated with it (e.g., weighing paper, contaminated gloves), place them directly into the designated halogenated waste container.[1]
-
Solutions: If the compound is in solution, the entire solution should be transferred to the halogenated organic liquid waste container. It is often recommended to dissolve or mix the material with a combustible solvent before disposal.[3] Do not mix with strong acids, bases, or oxidizers.[5][6]
-
-
Storage: Store the sealed halogenated waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[4]
-
Disposal: Arrange for the collection and disposal of the halogenated waste through a licensed hazardous waste disposal company.[3] The primary disposal method for halogenated organic compounds is typically high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic gases produced during combustion.[3][5]
Quantitative Data Summary:
While specific quantitative data for this compound's disposal parameters are not available, general guidelines for laboratory waste accumulation can be followed.
| Parameter | Guideline |
| Maximum Satellite Accumulation | 55 gallons of hazardous waste or 1 quart of acutely hazardous waste |
| Container Headspace | Leave at least 10% headspace in liquid waste containers to allow for expansion |
Note: These are general guidelines. Always adhere to your institution's specific waste management policies and local regulations.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Auckland Microfab [microfab.auckland.ac.nz]
Personal protective equipment for handling N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide
For researchers, scientists, and drug development professionals handling N-(2-(4-Bromopyrazol-1-yl)ethyl)phthalimide, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Given the nature of this halogenated organic compound, and by referencing safety data for structurally similar chemicals, a stringent PPE protocol is required to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye and Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves (double-gloving recommended). | N95 or FFP2-rated particulate respirator. | Full-coverage lab coat. |
| Solution Preparation and Transfers | Chemical splash goggles. A face shield is recommended if there is a significant splash risk. | Nitrile or neoprene gloves. | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. | Chemical-resistant apron over a lab coat. |
| Running Reactions | Chemical splash goggles. | Nitrile or neoprene gloves. | All operations must be performed within a certified chemical fume hood. | Standard lab coat. |
| Accidental Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). | Air-purifying respirator with organic vapor cartridges and particulate pre-filters. | Chemical-resistant suit or apron over a lab coat. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for laboratory safety and experimental integrity.
Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is -20°C.
Handling: All handling of this compound, especially when in solid form, should be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[2] Avoid contact with skin and eyes by consistently wearing the appropriate PPE.[2]
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids.[2] If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air.[2] If symptoms persist, seek medical attention.[2]
-
Ingestion: Wash out the mouth with plenty of water and seek immediate medical attention.[2]
Accidental Release and Disposal Plan
Spill Cleanup: In the event of a spill, evacuate the immediate area. Wearing the appropriate PPE for spill cleanup, cover the spill with an inert absorbent material such as sand or vermiculite.[2] Sweep the mixture into a designated, labeled container for hazardous waste disposal.[2] Do not allow the material to enter drains or water courses.[2]
Disposal: As a halogenated organic compound, this compound and any contaminated materials (e.g., gloves, absorbent materials) must be disposed of as hazardous waste. This waste should be collected in a clearly labeled, sealed container. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not mix with non-halogenated waste.
Safe Handling Workflow
The following diagram illustrates the recommended workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
